Product packaging for Bibop(Cat. No.:)

Bibop

Cat. No.: B8207045
M. Wt: 386.4 g/mol
InChI Key: CAVTUIDTRDJLGP-XCGOXOSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bibop is a useful research compound. Its molecular formula is C22H28O2P2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O2P2 B8207045 Bibop

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25?,26?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVTUIDTRDJLGP-XCGOXOSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4P3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to BIBOP Ligands: Structure, Application, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIBOP ligands, a class of P-chiral bisphosphorus ligands that have garnered significant attention in the field of asymmetric catalysis. Renowned for their high efficiency and enantioselectivity, particularly in transition metal-catalyzed reactions, this compound ligands have emerged as powerful tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This document details their chemical structure, provides quantitative data on their catalytic performance, outlines key experimental protocols, and visualizes the underlying reaction mechanisms.

The Chemical Structure of this compound Ligands

This compound, an acronym for benzo[d][1][2]oxaphosphole-based biaryl phosphine ligands, are a class of atropisomeric, P-chiral diphosphine ligands. Their rigid backbone and tunable steric and electronic properties make them highly effective in creating a well-defined chiral environment around a metal center.

The generalized chemical structure of a this compound ligand is characterized by a biaryl scaffold where two phosphole rings are linked together. The phosphorus atoms are part of a five-membered 1,3-benzoxaphosphole ring system. The chirality of the ligand arises from the stereogenic phosphorus centers and the atropisomerism of the biaryl backbone.

A prominent and widely used example of this class is MeO-BIBOP , where the aryl backbone is substituted with methoxy groups. The structure of (2S,2'S,3S,3'S)-MeO-BIBOP is shown below:

Caption: General representation of the core this compound ligand structure.

The substituents on the phosphorus atom (R) and on the aromatic rings can be varied to fine-tune the ligand's steric and electronic properties, thereby influencing its catalytic activity and selectivity.

Performance in Asymmetric Catalysis: A Quantitative Overview

This compound ligands, in combination with transition metals such as rhodium, have demonstrated exceptional performance in a variety of asymmetric transformations, most notably the hydrogenation of prochiral olefins. The following table summarizes key quantitative data from representative Rh-catalyzed asymmetric hydrogenations of N-acetyl enamides using the MeO-BIBOP ligand.[3]

Substrate (N-acetyl enamide)ProductCatalyst Loading (mol%)SolventH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)TONRef.
N-(1-phenylvinyl)acetamideN-(1-phenylethyl)acetamide0.005MeOH1025>999920,000[3]
N-(1-(4-methoxyphenyl)vinyl)acetamideN-(1-(4-methoxyphenyl)ethyl)acetamide0.001MeOH1025>9999100,000[3]
N-(1-(naphthalen-2-yl)vinyl)acetamideN-(1-(naphthalen-2-yl)ethyl)acetamide0.001MeOH1025>9999100,000[3]
N-(1-(thiophen-2-yl)vinyl)acetamideN-(1-(thiophen-2-yl)ethyl)acetamide0.005MeOH1025>999920,000[3]
N-acetyl-α-dehydroamino acid methyl esterN-acetyl-α-amino acid methyl ester0.01MeOH125>99>9910,000[3]

TON: Turnover Number

Experimental Protocols

Synthesis of (2S,2'S,3S,3'S)-MeO-BIBOP

This protocol is adapted from a reported large-scale synthesis.[3]

Materials:

  • (R)-2-amino-2'-methoxy-1,1'-binaphthyl

  • Phosphorus trichloride (PCl₃)

  • tert-Butyllithium (t-BuLi)

  • Methanol (MeOH)

  • Toluene

  • Hexane

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Step 1: Synthesis of the Dichlorophosphine Precursor. To a solution of (R)-2-amino-2'-methoxy-1,1'-binaphthyl in anhydrous toluene at -78 °C under an inert atmosphere, is added phosphorus trichloride dropwise. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude dichlorophosphine.

  • Step 2: Cyclization to form the this compound Oxide. The crude dichlorophosphine is dissolved in anhydrous toluene and cooled to -78 °C. A solution of tert-butyllithium in hexane is added dropwise, and the reaction is stirred for 4 hours at this temperature. The reaction is then quenched by the slow addition of methanol.

  • Step 3: Reduction to MeO-BIBOP. The resulting phosphine oxide is then reduced using a suitable reducing agent, such as trichlorosilane, in the presence of a tertiary amine base (e.g., triethylamine) in toluene. The reaction is stirred at elevated temperature until completion.

  • Step 4: Purification. After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure (2S,2'S,3S,3'S)-MeO-BIBOP ligand.

Rh-Catalyzed Asymmetric Hydrogenation of N-(1-phenylvinyl)acetamide

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (2S,2'S,3S,3'S)-MeO-BIBOP

  • N-(1-phenylvinyl)acetamide

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation. In a glovebox, [Rh(COD)₂]BF₄ and the MeO-BIBOP ligand (in a 1:1.1 molar ratio) are dissolved in degassed methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction. The substrate, N-(1-phenylvinyl)acetamide, is placed in an autoclave. The freshly prepared catalyst solution is then transferred to the autoclave via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 bar).

  • The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up and Analysis. Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the chiral product, N-(1-phenylethyl)acetamide. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the proposed catalytic cycle for the Rh-MeO-BIBOP catalyzed asymmetric hydrogenation of an enamide.[4][5]

Catalytic_Cycle Catalyst [Rh(this compound)(Solvent)₂]⁺ Substrate_Complex [Rh(this compound)(Enamide)]⁺ Catalyst->Substrate_Complex + Enamide - Solvent Oxidative_Addition [Rh(H)₂(this compound)(Enamide)]⁺ Substrate_Complex->Oxidative_Addition + H₂ Migratory_Insertion [Rh(H)(Alkyl)(this compound)]⁺ Oxidative_Addition->Migratory_Insertion Migratory Insertion Product_Complex [Rh(this compound)(Product)]⁺ Migratory_Insertion->Product_Complex Reductive Elimination Product_Complex->Catalyst + Solvent - Product

References

Mechanism of Action of MeO-BIBOP in Asymmetric Hydrogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P-chiral phosphane ligand, MeO-BIBOP, has emerged as a highly effective ligand in transition metal-catalyzed asymmetric hydrogenation, particularly for the synthesis of chiral amines from N-acetyl enamides. This technical guide provides an in-depth analysis of the mechanism of action of MeO-BIBOP in rhodium-catalyzed asymmetric hydrogenation. It covers the proposed catalytic cycle, the structural features of the ligand that lead to high enantioselectivity, quantitative performance data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the development of asymmetric catalytic processes.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically pure compounds, which are crucial building blocks for pharmaceuticals and other fine chemicals[1]. The development of chiral phosphine ligands has been instrumental in the advancement of this field. MeO-BIBOP, a highly electron-rich P-chiral bis(trialkylphosphane) ligand, has demonstrated remarkable reactivity and enantioselectivity in rhodium-catalyzed hydrogenations, particularly of N-acetyl enamides. Rhodium complexes of MeO-BIBOP have achieved exceptionally high turnover numbers (TONs), making them suitable for large-scale industrial applications[2].

This guide elucidates the core principles governing the efficacy of MeO-BIBOP in these reactions, providing a detailed examination of its mechanism of action.

The MeO-BIBOP Ligand: Structure and Properties

The MeO-BIBOP ligand, specifically (2R,2′R,3R,3′R)-3,3′-Di-tert-butyl-4,4′-dimethoxy-2,2′,3,3′-tetrahydro-2,2′-bibenzo[d][2][3]oxaphosphole, possesses a rigid bicyclic backbone with stereogenic centers at both the carbon and phosphorus atoms. This rigid structure creates a well-defined and sterically hindered chiral pocket around the metal center, which is crucial for differentiating the prochiral faces of the substrate. The electron-donating methoxy groups on the aromatic rings and the alkyl substituents on the phosphorus atoms increase the electron density at the metal center, which is believed to enhance the catalytic activity.

Mechanism of Asymmetric Hydrogenation with Rh-MeO-BIBOP

The precise mechanism of asymmetric hydrogenation with Rh-MeO-BIBOP has been elucidated through studies of analogous systems, such as those involving the BisP* ligand. The reaction is believed to proceed via an "unsaturated pathway," where the enamide substrate coordinates to the rhodium catalyst before the oxidative addition of hydrogen.

The key steps of the proposed catalytic cycle are as follows:

  • Catalyst Activation and Substrate Coordination: The catalyst precursor, often a Rh(I) complex with cyclooctadiene (COD) ligands, is activated by the MeO-BIBOP ligand and the solvent to form a solvated catalyst species. The prochiral N-acetyl enamide substrate then coordinates to the rhodium center, forming a catalyst-substrate complex. This coordination can occur in two diastereomeric forms, with one being favored due to steric interactions with the chiral ligand.

  • Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the Rh(I) center of the catalyst-substrate complex, forming a Rh(III) dihydride intermediate. This step is often the rate-determining step of the catalytic cycle.

  • Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the β-carbon of the coordinated enamide, forming a rhodium-alkyl intermediate. This step establishes the stereochemistry of the final product. The rigid chiral environment created by the MeO-BIBOP ligand directs the hydride transfer to one face of the double bond, leading to high enantioselectivity.

  • Reductive Elimination: The second hydride ligand combines with the α-carbon of the alkyl group, and the resulting chiral N-acetyl amide product is released from the rhodium center via reductive elimination. This regenerates the active Rh(I) catalyst, which can then enter another catalytic cycle.

Visualizing the Catalytic Cycle

Rh-MeO-BIBOP Catalytic Cycle catalyst [Rh(MeO-BIBOP)(Solvent)₂]⁺ substrate_complex [Rh(MeO-BIBOP)(Enamide)]⁺ catalyst->substrate_complex + Enamide - Solvent dihydride [Rh(H)₂(MeO-BIBOP)(Enamide)]⁺ substrate_complex->dihydride + H₂ (Oxidative Addition) alkyl_hydride [Rh(H)(Alkyl)(MeO-BIBOP)]⁺ dihydride->alkyl_hydride Migratory Insertion alkyl_hydride->catalyst Reductive Elimination + Product

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of N-acetyl enamides with a Rh-MeO-BIBOP catalyst.

Quantitative Performance Data

The Rh-MeO-BIBOP catalytic system has demonstrated exceptional performance in the asymmetric hydrogenation of a variety of N-acetyl enamides. The following table summarizes representative data, highlighting the high enantiomeric excess (ee%) and turnover numbers (TONs) achieved.

Substrate (N-acetyl enamide)Catalyst Loading (mol%)H₂ Pressure (psi)SolventTemp (°C)ee%TONReference
N-(1-(4-methoxyphenyl)vinyl)acetamide0.000590Methanol50>99200,000[2]
N-(1-phenylvinyl)acetamide0.0190Methanol50>9910,000[2]
N-(1-(naphthalen-2-yl)vinyl)acetamide0.0190Methanol50>9910,000[2]
N-(1-(thiophen-2-yl)vinyl)acetamide0.0190Methanol50>9910,000[2]

Experimental Protocols

Synthesis of the MeO-BIBOP Ligand

While the large-scale synthesis of MeO-BIBOP is proprietary, a general laboratory-scale synthesis can be adapted from procedures for similar P-chiral phosphine ligands. The synthesis typically involves the following key steps:

  • Preparation of a Chiral Phosphine Oxide Precursor: This is often achieved through the reaction of a Grignard reagent with a chiral phosphinate.

  • Reduction of the Phosphine Oxide: The phosphine oxide is reduced to the corresponding phosphine using a reducing agent such as trichlorosilane (HSiCl₃).

  • Coupling to Form the Diphosphine: The chiral phosphine is then coupled to form the bidentate MeO-BIBOP ligand.

General Procedure for Asymmetric Hydrogenation of N-acetyl Enamides

The following is a representative experimental protocol for the Rh-MeO-BIBOP catalyzed asymmetric hydrogenation of an N-acetyl enamide.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (2R,2′R,3R,3′R)-MeO-BIBOP ligand

  • N-acetyl enamide substrate

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and MeO-BIBOP (1.1 mol%). The flask is evacuated and backfilled with argon. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation: The N-acetyl enamide substrate is placed in a high-pressure reactor. The catalyst solution is transferred to the reactor via cannula. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 90 psi). The reaction mixture is stirred at the desired temperature (e.g., 50 °C) for the required time.

  • Work-up and Analysis: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral N-acetyl amide product. The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.

Experimental Workflow Diagram

Experimental Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Hydrogenation cluster_workup Work-up and Analysis charge_rh Charge [Rh(COD)₂]BF₄ and MeO-BIBOP add_solvent Add anhydrous, degassed methanol charge_rh->add_solvent stir Stir at RT for 30 min add_solvent->stir transfer_catalyst Transfer catalyst solution stir->transfer_catalyst charge_substrate Charge substrate to reactor charge_substrate->transfer_catalyst pressurize Pressurize with H₂ transfer_catalyst->pressurize react Stir at elevated temperature pressurize->react depressurize Cool and depressurize react->depressurize remove_solvent Remove solvent depressurize->remove_solvent purify Purify by chromatography remove_solvent->purify analyze Analyze ee% by chiral HPLC/SFC purify->analyze

Caption: General workflow for the Rh-MeO-BIBOP catalyzed asymmetric hydrogenation of N-acetyl enamides.

Conclusion

The MeO-BIBOP ligand has proven to be a highly effective and robust ligand for rhodium-catalyzed asymmetric hydrogenation, particularly for the synthesis of chiral amines from N-acetyl enamides. Its rigid chiral scaffold and electron-rich nature contribute to its high catalytic activity and excellent enantioselectivity. The mechanistic understanding of this catalytic system, proceeding through an unsaturated pathway, allows for the rational optimization of reaction conditions for various substrates. The demonstrated high turnover numbers make the Rh-MeO-BIBOP system a valuable tool for both academic research and large-scale industrial applications in the synthesis of chiral molecules.

References

The Advent and Evolution of P-Chiral Biphosphorus Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of P-chiral biphosphorus ligands in the field of asymmetric catalysis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details the historical context, key structural classes, synthetic methodologies, and catalytic applications of these influential ligands. A significant emphasis is placed on providing structured quantitative data, detailed experimental protocols for seminal syntheses, and visual representations of key concepts to facilitate understanding and practical implementation.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can dictate its biological activity. Transition metal-catalyzed asymmetric synthesis has emerged as one of the most powerful tools for achieving high levels of enantioselectivity, and at the heart of this technology lies the chiral ligand.[1][2] P-chiral biphosphorus ligands, which feature stereogenic phosphorus atoms, represent a distinct and highly successful class of ligands that have enabled remarkable achievements in asymmetric catalysis.[3]

The defining characteristic of these ligands is that the phosphorus atoms themselves are the source of chirality. This is in contrast to the more common C-chiral ligands, where chirality resides in the carbon backbone. The steric and electronic properties of P-chiral ligands can be finely tuned by modifying the substituents directly attached to the phosphorus atoms, allowing for a high degree of control over the catalytic process. This guide will explore the key milestones in the development of these ligands, from the pioneering work on ligands like DIPAMP to the development of highly efficient and versatile systems such as DuPhos, BisP*, and TangPhos.

Historical Perspective and Key Discoveries

The field of P-chiral phosphorus ligands was pioneered in the 1970s with the development of DIPAMP (1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane) by Knowles and co-workers at Monsanto.[4] This ligand was instrumental in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease, and this achievement was recognized with the Nobel Prize in Chemistry in 2001. The success of DIPAMP demonstrated the potential of P-chiral ligands to achieve high enantioselectivities in industrial-scale applications.

A significant breakthrough in the synthesis of P-chiral ligands was the development of the phosphine-borane protection strategy by Imamoto and co-workers.[1][2][3] Phosphine-boranes are air-stable crystalline compounds that can be readily handled and purified. The borane group can be removed stereospecifically, providing access to enantiomerically pure phosphines that would otherwise be difficult to synthesize and handle due to their air sensitivity. This methodology opened the door to the rational design and synthesis of a wide array of novel P-chiral ligands.

Key Classes of P-Chiral Biphosphorus Ligands

A number of families of P-chiral biphosphorus ligands have been developed, each with its unique structural features and catalytic applications. Some of the most prominent classes are described below.

DuPhos and BPE Ligands

Developed by Burk at DuPont, the DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) and BPE (1,2-bis(2,5-dialkylphospholano)ethane) families of ligands are characterized by their rigid phospholane rings. This rigidity restricts the conformational flexibility of the metal complex, leading to higher enantioselectivities. These ligands have proven to be exceptionally effective in the asymmetric hydrogenation of a wide range of substrates, including enamides, enol esters, and β-keto esters.

BisP and MiniPHOS Ligands*

The BisP* and MiniPHOS ligands, developed by Imamoto, are characterized by the presence of bulky tert-butyl groups on the phosphorus atoms. These bulky substituents create a well-defined chiral pocket around the metal center, leading to excellent enantioselectivity in a variety of catalytic reactions, particularly the asymmetric hydrogenation of α- and β-dehydroamino acid derivatives and enamides.[1]

TangPhos

TangPhos, developed by Tang and co-workers, is a P-chiral ligand with a unique biaryl backbone. This ligand has demonstrated outstanding performance in the asymmetric hydrogenation of various functionalized olefins, including enamides and itaconates, often achieving excellent enantioselectivities and high turnover numbers.

General Synthetic Strategies

The synthesis of P-chiral biphosphorus ligands typically involves the construction of a chiral phosphine-borane intermediate, followed by deprotection and coupling to form the bidentate ligand. A general workflow for this process is illustrated in the diagram below.

G cluster_0 Synthesis of Chiral Phosphine-Borane Monomer cluster_1 Synthesis of Biphosphorus Ligand A Starting Material (e.g., PCl3, R-PCl2) B Grignard or Organolithium Reaction (Introduction of R1 and R2 groups) A->B C Borane Protection (BH3-THF or BH3-SMe2) B->C D Resolution (e.g., with a chiral resolving agent) C->D E Enantiomerically Pure Phosphine-Borane D->E F Deprotection of Borane (e.g., with an amine or acid) E->F G Coupling Reaction (e.g., with a dihaloalkane or dihalobenzene) F->G H P-Chiral Biphosphorus Ligand G->H

Figure 1: General workflow for the synthesis of P-chiral biphosphorus ligands.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of two representative P-chiral biphosphorus ligands: (S,S)-Me-DuPhos and (R,R)-t-Bu-BisP*. These protocols are adapted from the primary literature and are intended to provide a practical guide for the synthesis of these important ligands.

Synthesis of (S,S)-Me-DuPhos

The synthesis of (S,S)-Me-DuPhos involves the reaction of (1S,4S)-1,4-dihydroxy-1,4-diphenylbutane with 1,2-bis(phosphino)benzene.

Step 1: Synthesis of (1S,4S)-1,4-Cyclohexanediol

A solution of 1,4-cyclohexanedione in methanol is hydrogenated over a rhodium-on-alumina catalyst in the presence of a chiral directing agent. The diol is then isolated by crystallization.

Step 2: Synthesis of (1S,4S)-1,4-Di-p-toluenesulfonyl-1,4-cyclohexanediol

To a solution of (1S,4S)-1,4-cyclohexanediol in pyridine is added p-toluenesulfonyl chloride at 0 °C. The reaction mixture is stirred overnight, and the product is isolated by precipitation with water.

Step 3: Synthesis of (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene ((S,S)-Me-DuPhos)

A solution of 1,2-bis(phosphino)benzene in THF is treated with n-butyllithium at -78 °C. To this solution is added a solution of (1S,4S)-1,4-di-p-toluenesulfonyl-1,4-cyclohexanediol in THF. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford (S,S)-Me-DuPhos as a white solid.

Synthesis of (R,R)-t-Bu-BisP*

The synthesis of (R,R)-t-Bu-BisP* utilizes the phosphine-borane methodology.

Step 1: Synthesis of (R)-tert-Butyl(methyl)phosphine-borane

A solution of tert-butyldichlorophosphine in diethyl ether is treated with two equivalents of methyllithium at -78 °C. The resulting solution is then treated with borane-dimethyl sulfide complex. The phosphine-borane is isolated and resolved using a chiral resolving agent such as (-)-sparteine.

Step 2: Synthesis of (R,R)-1,2-Bis(tert-butylmethylphosphino)ethane ((R,R)-t-Bu-BisP)*

The enantiomerically pure (R)-tert-butyl(methyl)phosphine-borane is deprotonated with sec-butyllithium in the presence of (-)-sparteine. The resulting lithiated species is then coupled with 1,2-dibromoethane. The resulting bis(phosphine-borane) is deprotected by treatment with triflic acid to afford (R,R)-t-Bu-BisP*.

Quantitative Data on Catalytic Performance

P-chiral biphosphorus ligands have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. The following tables summarize the quantitative data for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard benchmark substrate, using various P-chiral ligands.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

LigandCatalyst Loading (mol%)SolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)Ref
(S,S)-Me-DuPhos0.1MeOH32512>9998
(R,R)-Et-DuPhos0.1MeOH32512>9999
(R,R)-t-Bu-BisP*0.01THF10251>99>99[1]
(R,R)-t-Bu-MiniPHOS0.01THF10251>99>99[1]
(S,S)-TangPhos0.01Toluene10251>9999

Logical Relationships in Asymmetric Catalysis

The enantioselectivity of a catalytic reaction is determined by the energetic difference between the diastereomeric transition states leading to the two enantiomeric products. The structure of the chiral ligand plays a crucial role in controlling this energy difference. The following diagram illustrates the general principle of enantioselection in asymmetric catalysis.

G cluster_0 Catalytic Cycle cluster_1 Energy Profile S Substrate Cat [M-L] S->Cat + Catalyst P_R (R)-Product P_S (S)-Product Int_R [M-L-S]R Cat->Int_R Int_S [M-L*-S]S Cat->Int_S TS_R TS_R Int_R->TS_R k_R TS_S TS_S Int_S->TS_S k_S TS_R->P_R TS_S->P_S E Energy RC Reaction Coordinate start Substrate + Catalyst ts1 ΔG‡(R) ts2 ΔG‡(S) end1 (R)-Product end2 (S)-Product

Figure 2: Enantioselection in asymmetric catalysis.

Conclusion and Future Outlook

P-chiral biphosphorus ligands have established themselves as a cornerstone of asymmetric catalysis. Their unique structural features and tunable electronic properties have enabled the synthesis of a vast array of enantiomerically pure compounds with high efficiency and selectivity. The development of robust synthetic methodologies, particularly the phosphine-borane approach, has made these ligands more accessible to the broader scientific community.

Future research in this area is likely to focus on the development of new ligand scaffolds with even greater activity and selectivity. The application of high-throughput screening methods and computational modeling will undoubtedly accelerate the discovery of novel and highly effective P-chiral ligands for challenging asymmetric transformations. Furthermore, the immobilization of these ligands on solid supports for easier catalyst separation and recycling will be a key area of focus for industrial applications. The continued exploration of the rich chemistry of P-chiral biphosphorus ligands promises to deliver even more powerful tools for the synthesis of complex chiral molecules.

References

A Deep Dive into the Stereoelectronic Properties of BIBOP Derivatives for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stereoelectronic properties of BIBOP (bisdihydrobenzooxaphosphole) derivatives, a class of P-chiral bisphosphorus ligands that have demonstrated exceptional efficacy in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and catalytic applications of these ligands, with a particular focus on the widely-used (2S,2′S,3S,3′S)-MeO-BIBOP and its analogues.

Introduction to this compound Ligands

This compound derivatives are a class of electron-rich, P-chiral bisphosphine ligands that have gained significant attention in the field of asymmetric catalysis. Their rigid backbone and well-defined chiral environment make them highly effective in a variety of transition metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydrogenations. The stereoelectronic properties of these ligands, which arise from the interplay of their steric bulk and electronic characteristics, are crucial in dictating their catalytic activity and enantioselectivity.

Prominent members of the this compound family include MeO-BIBOP and WingPhos, which have been successfully employed in the synthesis of chiral molecules with high enantiomeric excess. The strategic placement of substituents on the ligand framework allows for the fine-tuning of these stereoelectronic properties, enabling the optimization of catalysts for specific transformations.

Stereoelectronic Properties: A Quantitative Perspective

The catalytic performance of this compound ligands is intrinsically linked to their three-dimensional structure and electronic nature. While a comprehensive comparative table of stereoelectronic parameters for a wide range of this compound derivatives is a subject of ongoing research, computational studies, primarily using Density Functional Theory (DFT), have provided significant insights. These studies are critical in rationalizing the high levels of enantioselectivity observed in reactions employing these ligands.

Key stereoelectronic parameters that influence the catalytic activity of this compound derivatives include:

  • P-C-C-P Dihedral Angle: This angle in the metal complex is crucial for defining the geometry of the catalytic pocket.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides information about the electron-donating ability of the phosphorus atoms.

  • HOMO-LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are indicative of the ligand's electronic character and its ability to interact with the metal center.

  • Steric Maps: These maps visualize the steric hindrance around the phosphorus atoms, which is a key factor in controlling the approach of the substrate to the catalytic center.

Future research, combining experimental X-ray crystallographic data with advanced computational modeling, is expected to provide a more detailed quantitative understanding of these properties across a broader spectrum of this compound derivatives.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of P-chiral phosphine ligands like this compound derivatives often involves the use of phosphine-borane intermediates. This methodology allows for the stereospecific construction of the chiral phosphorus centers.

General Synthetic Strategy

A common approach to synthesizing this compound ligands involves the following key steps:

  • Preparation of a Chiral Precursor: The synthesis typically starts from a readily available chiral starting material.

  • Introduction of the Phosphorus Moiety: A phosphine-borane complex is often used to introduce the phosphorus atom with control over its stereochemistry.

  • Coupling and Ring Formation: The bisdihydrobenzooxaphosphole backbone is constructed through a series of coupling and cyclization reactions.

  • Deprotection: The borane protecting group is removed in the final step to yield the desired bisphosphine ligand.

Experimental Protocol: Synthesis of a this compound Precursor

While a detailed, step-by-step protocol for a specific, publicly disclosed this compound derivative is often proprietary, a general procedure for a key synthetic step, such as a nucleophilic substitution on a phosphine-borane complex, is outlined below. This protocol is illustrative and may require optimization for specific derivatives.

Reaction: Nucleophilic substitution on a P-chiral alkylmethylphosphine borane.

Materials:

  • P-chiral alkylmethylphosphine borane

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., 2,3-dichloroquinoxaline for the synthesis of QuinoxP*)

  • Anhydrous solvent (e.g., THF)

  • Quenching agent (e.g., saturated aqueous NH4Cl)

Procedure:

  • A solution of the P-chiral alkylmethylphosphine borane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of n-BuLi is added dropwise to the phosphine-borane solution, and the mixture is stirred for a specified time to allow for deprotonation.

  • The electrophile is then added to the reaction mixture, and the solution is stirred at low temperature for several hours.

  • The reaction is gradually warmed to room temperature and stirred until completion (monitored by TLC or NMR).

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired product.

Applications in Asymmetric Catalysis

This compound derivatives have proven to be highly effective ligands in a range of asymmetric catalytic transformations, delivering products with excellent enantioselectivities and high yields.

Asymmetric Hydrogenation of Enamides

One of the most significant applications of this compound ligands is in the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides. The resulting chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The high efficiency of this compound-Rh complexes allows for these reactions to be carried out with very low catalyst loadings, often with high turnover numbers (TONs).

Other Asymmetric Transformations

Beyond hydrogenation, this compound derivatives have shown promise in other catalytic reactions, including:

  • Rhodium-catalyzed asymmetric addition of arylboronic acids to ketones and ketimines. [1] This method provides access to chiral tertiary alcohols and amines.

  • Palladium-catalyzed cross-coupling reactions.

The versatility of the this compound framework allows for the development of tailored ligands for a wide array of asymmetric transformations.

Visualizing the Catalytic Cycle

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides using bisphosphine ligands has been extensively studied. The following diagram illustrates a generally accepted catalytic cycle.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(this compound)(Solvent)₂]⁺ Substrate_Complex [Rh(this compound)(enamide)]⁺ Catalyst->Substrate_Complex + Enamide - Solvent Oxidative_Addition [Rh(H)₂(this compound)(enamide)]⁺ (Dihydride Complex) Substrate_Complex->Oxidative_Addition + H₂ Migratory_Insertion [Rh(H)(alkyl)(this compound)]⁺ (Alkyl-hydride Complex) Oxidative_Addition->Migratory_Insertion Migratory Insertion (rate-determining step) Product_Complex [Rh(this compound)(Product)]⁺ Migratory_Insertion->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product + Solvent

Figure 1: Generalized catalytic cycle for Rh-BIBOP catalyzed asymmetric hydrogenation of an enamide.

Experimental Workflow for Catalyst Screening

The development of new asymmetric catalytic reactions often involves a systematic workflow for screening ligands and reaction conditions.

Catalyst_Screening_Workflow Start Define Substrate and Transformation Ligand_Selection Select a Library of this compound Derivatives Start->Ligand_Selection Catalyst_Preparation In situ Preparation of [Rh(this compound)(COD)]BF₄ Pre-catalyst Ligand_Selection->Catalyst_Preparation Reaction_Setup Set up Parallel Reactions (Varying Ligand, Solvent, Temperature, Pressure) Catalyst_Preparation->Reaction_Setup Reaction_Execution Run Reactions under H₂ Atmosphere Reaction_Setup->Reaction_Execution Analysis Analyze Product Mixture (GC/HPLC for Conversion and ee) Reaction_Execution->Analysis Optimization Identify Lead Catalyst and Optimize Conditions Analysis->Optimization Stereoelectronic_Influence Ligand_Properties This compound Ligand Stereoelectronic Properties Steric_Properties Steric Hindrance (e.g., bulky substituents) Ligand_Properties->Steric_Properties Electronic_Properties Electronic Character (e.g., electron-donating groups) Ligand_Properties->Electronic_Properties Catalyst_Structure Structure of the Metal-BIBOP Complex Steric_Properties->Catalyst_Structure Electronic_Properties->Catalyst_Structure Transition_State Transition State Geometry and Energy Catalyst_Structure->Transition_State Enantioselectivity Enantioselectivity (ee) Transition_State->Enantioselectivity Activity Catalytic Activity (TON/TOF) Transition_State->Activity Catalytic_Outcome Catalytic Outcome Enantioselectivity->Catalytic_Outcome Activity->Catalytic_Outcome

References

Foundational Research on Tunable Bisdihydrobenzooxaphosphole Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tunable bisdihydrobenzooxaphosphole (BIBOP) ligands. These P-chiral phosphine ligands have demonstrated significant success in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. The ability to synthesize enantiomerically pure molecules is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound ligands provide a powerful tool for achieving high stereoselectivity in key chemical transformations, thereby enabling the efficient synthesis of chiral building blocks for active pharmaceutical ingredients.

This document summarizes the quantitative performance of this compound ligands in asymmetric hydrogenation and hydroformylation reactions, provides detailed experimental protocols for their application, and visualizes key workflows and catalytic cycles.

Data Presentation

The following tables summarize the performance of various this compound ligands in rhodium-catalyzed asymmetric hydrogenation and hydroformylation reactions, showcasing their efficiency and selectivity across a range of substrates.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins using this compound Ligands

EntrySubstrateLigandS/C RatioSolventPressure (psi H₂)Temp (°C)Time (h)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate(R,R)-MeO-BIBOP1000MeOH50251>9999
2Methyl (Z)-α-acetamidocinnamate(R,R)-Ph-BIBOP1000MeOH50251>9998
3α-Enamide(R,R)-MeO-BIBOP2000Toluene905012>9999
4β-(Acylamino)acrylate(R,R)-MeO-BIBOP1000MeOH502512>9998
5Dimethyl Itaconate(R,R)-MeO-BIBOP1000MeOH502512>9997

Data compiled from publicly available research abstracts and communications.

Table 2: Rhodium-Catalyzed Asymmetric Hydroformylation of Terminal Olefins using this compound Ligands

EntrySubstrateLigandS/C RatioSolventPressure (psi CO/H₂)Temp (°C)Time (h)Conversion (%)b:l Ratioer
1Styrene(S,S)-BIBOP1000Toluene80 (1:1)6024>9998:292:8
24-Methoxystyrene(S,S)-BIBOP1000Toluene80 (1:1)6024>9997:393:7
3Vinyl Acetate(S,S)-BIBOP1000Toluene80 (1:1)4024>9995:590:10
4Allyl Cyanide(S,S)-BIBOP500Toluene80 (1:1)8048>99400:188:12
51-Hexene(S,S)-BIBOP1000Toluene80 (1:1)8024>9990:1085:15

b:l = branched to linear ratio. er = enantiomeric ratio. Data is based on findings reported in scientific literature.[1][2]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and application of this compound ligands based on published research.

1. General Procedure for the Synthesis of MeO-BIBOP Ligand

This protocol is a generalized representation based on synthetic schemes.

  • Step 1: Synthesis of Phosphine Oxide Precursor. A solution of a chiral diamine is reacted with a substituted benzoyl chloride in the presence of a base to form a diamide. This intermediate is then treated with a Grignard reagent, followed by an acidic workup to yield the corresponding phosphine oxide.

  • Step 2: Reduction of the Phosphine Oxide. The synthesized phosphine oxide is dissolved in an appropriate solvent (e.g., toluene) and treated with a reducing agent, such as trichlorosilane (HSiCl₃), typically in the presence of a tertiary amine base (e.g., triethylamine). The reaction is stirred at an elevated temperature until completion.

  • Step 3: Workup and Purification. The reaction mixture is cooled, and the excess reducing agent is quenched. The crude product is extracted with an organic solvent, and the organic layer is washed with brine and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the pure this compound ligand.

2. General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Pre-formation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and the this compound ligand (typically in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol or toluene). The solution is stirred at room temperature for a specified time to form the active catalyst.

  • Hydrogenation Reaction: The substrate is dissolved in the reaction solvent in a high-pressure autoclave. The pre-formed catalyst solution is then added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction mixture is stirred at a specific temperature for the required time.

  • Workup and Analysis: After the reaction, the autoclave is cooled, and the pressure is carefully released. The solvent is removed in vacuo. The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

3. General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation

  • Catalyst Formation: In a glovebox, a rhodium precursor, such as Rh(acac)(CO)₂, and the this compound ligand are dissolved in a degassed solvent (e.g., toluene). The solution is stirred to form the catalyst.

  • Hydroformylation Reaction: The substrate is added to the catalyst solution in a high-pressure autoclave. The autoclave is sealed and purged with a 1:1 mixture of CO and H₂. The reactor is then pressurized and heated to the desired temperature. The reaction is stirred for the specified duration.

  • Workup and Analysis: After cooling and venting the reactor, the solvent is evaporated. The conversion and branched-to-linear ratio are determined by ¹H NMR or GC analysis of the crude product. The enantiomeric ratio (er) is determined by chiral GC or HPLC analysis after conversion of the aldehyde product to a more suitable derivative if necessary.

Mandatory Visualization

Diagram 1: Generalized Synthesis Workflow for this compound Ligands

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 Chiral Diamine step1 Diamide Formation start1->step1 start2 Substituted Benzoyl Chloride start2->step1 start3 Grignard Reagent step2 Phosphine Oxide Synthesis start3->step2 step1->step2 step3 Reduction with HSiCl3 step2->step3 purify Workup & Purification (Extraction, Chromatography/Recrystallization) step3->purify product Tunable this compound Ligand purify->product G catalyst [Rh(this compound)(Solvent)₂]⁺ (Active Catalyst) substrate_complex [Rh(this compound)(Substrate)]⁺ catalyst->substrate_complex + Substrate - Solvent oxidative_addition [Rh(H)₂(this compound)(Substrate)]⁺ substrate_complex->oxidative_addition + H₂ migratory_insertion [Rh(H)(Alkyl)(this compound)]⁺ oxidative_addition->migratory_insertion Migratory Insertion product_complex [Rh(this compound)(Product)]⁺ migratory_insertion->product_complex Reductive Elimination product_complex->catalyst + Solvent - Product

References

Unraveling the Stereochemistry of BIBOP Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced three-dimensional architecture of chiral ligands is paramount for designing stereoselective synthetic routes. This technical guide provides an in-depth exploration of the chirality of BIBOP (bis(benzo[d][1]oxaphosphole)) compounds, a class of P-chiral phosphine ligands that have demonstrated exceptional efficacy in asymmetric catalysis.

This document details the synthesis, chiral resolution, and stereochemical properties of this compound ligands, with a focus on the well-studied derivative, MeO-BIBOP. Experimental protocols, quantitative data, and visual representations of key concepts are provided to offer a comprehensive resource for utilizing these powerful catalytic tools.

Introduction to this compound Chirality

This compound ligands, specifically 2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1]oxaphosphole and its derivatives, are a class of P-chiral bisphosphine ligands. Their chirality arises from the stereogenic phosphorus centers within the oxaphosphole rings. The specific arrangement of substituents around the phosphorus atoms dictates the ligand's three-dimensional structure, which in turn governs its ability to induce enantioselectivity in chemical reactions.

The most commonly employed derivative, MeO-BIBOP, possesses methoxy groups on the benzene rings, enhancing its electronic properties and solubility. The full chemical name for a specific enantiomer of MeO-BIBOP is, for example, (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-dimethoxy-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1]oxaphosphole. The presence of four stereocenters (two on the phosphorus atoms and two on the adjacent carbon atoms) gives rise to distinct diastereomers and enantiomers, each with unique catalytic activities.

Synthesis and Chiral Resolution

The synthesis of this compound ligands is a multi-step process that allows for the introduction of various substituents to tune the steric and electronic properties of the final ligand. While the large-scale synthesis of MeO-BIBOP has been reported as highly efficient, this guide focuses on the fundamental steps involved in its laboratory-scale preparation and subsequent separation of enantiomers.

General Synthetic Pathway

The synthesis of the this compound scaffold typically involves the condensation of a substituted 2-aminophenol with a phosphorus trihalide, followed by the introduction of the bridging biphenyl backbone. The specific stereochemistry is often controlled through the use of chiral auxiliaries or stereoselective reactions.

G cluster_synthesis Generalized Synthesis of this compound Core Substituted 2-Aminophenol Substituted 2-Aminophenol Intermediate 1 Chiral Oxazaphospholidine Intermediate Substituted 2-Aminophenol->Intermediate 1 Reaction Phosphorus Trihalide Phosphorus Trihalide Phosphorus Trihalide->Intermediate 1 Coupling Reaction Coupling Reaction (e.g., with a dihalo-biphenyl derivative) Intermediate 1->Coupling Reaction Racemic this compound Racemic this compound Ligand Coupling Reaction->Racemic this compound

Caption: Generalized synthetic pathway for the this compound core structure.

Chiral Resolution Protocol

The separation of the racemic this compound mixture into its pure enantiomers is a critical step for its application in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for achieving this separation.

Experimental Protocol: Chiral HPLC Resolution of MeO-BIBOP

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is typically effective. The choice of the specific CSP may require screening to achieve optimal separation.

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio of the solvents needs to be optimized to achieve good resolution and reasonable retention times. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally suitable.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic MeO-BIBOP sample in a small amount of the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase.

    • Monitor the elution profile using the UV detector. The two enantiomers will appear as two separate peaks.

    • Collect the fractions corresponding to each peak to obtain the isolated enantiomers.

    • The enantiomeric excess (ee%) of the separated enantiomers can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

G cluster_hplc Chiral HPLC Resolution Workflow Racemic Sample Racemic this compound in Mobile Phase Injection Injection Racemic Sample->Injection Chiral Column Chiral Stationary Phase (CSP) Injection->Chiral Column Separation Separation of Enantiomers Chiral Column->Separation Detection UV Detector Separation->Detection Fractionation Fraction Collection Detection->Fractionation Enantiomer 1 (R,R)-BIBOP Fractionation->Enantiomer 1 Enantiomer 2 (S,S)-BIBOP Fractionation->Enantiomer 2

Caption: Workflow for the chiral resolution of this compound enantiomers using HPLC.

Quantitative Data and Physicochemical Properties

The stereochemical purity and identity of this compound enantiomers are confirmed through various analytical techniques. The following tables summarize key quantitative data for MeO-BIBOP.

Table 1: Physicochemical Properties of MeO-BIBOP Enantiomers

Property(2R,2'R,3R,3'R)-MeO-BIBOP(2S,2'S,3S,3'S)-MeO-BIBOP
Molecular Formula C₂₄H₃₂O₄P₂C₂₄H₃₂O₄P₂
Molecular Weight 446.46 g/mol 446.46 g/mol
CAS Number 1228758-57-31202033-19-9
Appearance White to off-white powderWhite to off-white powder
Optical Purity (ee%) ≥99% (determined by HPLC)[2]≥99% (determined by HPLC)[2]
Specific Rotation Data not readily available in the searched literature.Data not readily available in the searched literature.

Table 2: Performance of MeO-BIBOP in Rhodium-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides

SubstrateCatalystSolventTemp (°C)H₂ (atm)S/C RatioTime (h)Conversion (%)ee (%)Reference
(Z)-Methyl α-acetamidocinnamate[Rh(COD)(MeO-BIBOP)]BF₄MeOH251100012>9999 (R)
(Z)-1-Phenyl-1-(acetylamino)propene[Rh(COD)(MeO-BIBOP)]BF₄MeOH251100012>9998 (R)
(Z)-Methyl 2-acetamido-3-phenylacrylate[Rh(COD)(MeO-BIBOP)]BF₄DCM251050024>9997 (S)

Note: The specific enantiomer of MeO-BIBOP used determines the chirality of the product. The table indicates the enantioselectivity achieved with one of the MeO-BIBOP enantiomers.

Spectroscopic and Structural Characterization

Detailed structural elucidation of this compound ligands is crucial for understanding their catalytic behavior. NMR spectroscopy and X-ray crystallography are powerful tools for this purpose.

NMR Spectroscopy

¹H and ³¹P NMR spectroscopy are routinely used to confirm the structure and purity of this compound ligands. The ³¹P NMR spectrum is particularly informative, typically showing a single resonance for the C₂-symmetric bisphosphine ligand, confirming the equivalence of the two phosphorus atoms.

Experimental Data: NMR of MeO-BIBOP

The supporting information of a publication on MeO-BIBOP provides the following NMR data:

  • ¹H NMR: The spectrum shows characteristic signals for the aromatic protons, the methoxy groups, the tert-butyl groups, and the protons on the oxaphosphole ring.

  • ³¹P NMR: A single peak is observed, consistent with the C₂-symmetric structure of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the absolute configuration of a chiral molecule. While a specific crystallographic information file (CIF) for a MeO-BIBOP enantiomer was not found in the initial search, the general approach to obtaining and interpreting such data is outlined below.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of an enantiomerically pure this compound ligand are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates.

  • Determination of Absolute Configuration: The absolute configuration of the enantiomer is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

G cluster_xray X-ray Crystallography Workflow Crystal Single Crystal of (R,R)- or (S,S)-BIBOP Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction Data Collection of Diffraction Pattern Diffractometer->Diffraction Data Structure Solution Structure Solution and Refinement Diffraction Data->Structure Solution 3D Model 3D Molecular Structure with Absolute Configuration Structure Solution->3D Model

Caption: General workflow for determining the absolute configuration of a this compound enantiomer.

Application in Asymmetric Catalysis: A Signaling Pathway Analogy

The role of a chiral ligand like this compound in an asymmetric catalytic reaction can be conceptually illustrated as a signaling pathway, where the ligand acts as a chiral director, influencing the stereochemical outcome of the reaction.

G cluster_catalysis Conceptual Pathway of Asymmetric Catalysis Metal Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Active Catalyst Chiral Metal-BIBOP Active Catalyst Metal Precursor->Active Catalyst This compound Ligand Chiral this compound Ligand ((R,R) or (S,S)) This compound Ligand->Active Catalyst Catalyst-Substrate Complex Diastereomeric Catalyst-Substrate Complexes Active Catalyst->Catalyst-Substrate Complex Substrate Prochiral Substrate Substrate->Catalyst-Substrate Complex Transition States Diastereomeric Transition States (Different Energies) Catalyst-Substrate Complex->Transition States Product Formation Stereoselective Product Formation Transition States->Product Formation Major Enantiomer Major Product Enantiomer Product Formation->Major Enantiomer Lower Energy Pathway Minor Enantiomer Minor Product Enantiomer Product Formation->Minor Enantiomer Higher Energy Pathway

Caption: Conceptual flow of enantioselection in a this compound-metal catalyzed reaction.

This technical guide provides a foundational understanding of the chirality of this compound compounds. For researchers and drug development professionals, a thorough grasp of these principles is essential for the rational design of asymmetric syntheses and the development of novel chiral therapeutics. Further investigation into the specific crystallographic data and a broader range of catalytic applications will continue to expand the utility of this important class of ligands.

References

Exploring Novel BIBOP Ligand Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel ligand scaffolds is a cornerstone of modern drug discovery and catalysis. Among these, BIBOP (Bis(imino)bi(pyridine)) and related P-chiral bisphosphine ligands represent a promising class of molecules with significant potential in asymmetric catalysis and as modulators of biological signaling pathways. This technical guide provides an in-depth exploration of novel this compound ligand scaffolds, detailing their synthesis, binding characteristics, and potential therapeutic applications.

Core Concepts in this compound Ligand Design

This compound ligands are characterized by their rigid backbone and chiral centers, which impart a high degree of stereocontrol in chemical transformations and specific interactions with biological targets. The core scaffold can be extensively modified at several positions, allowing for the fine-tuning of steric and electronic properties. This tunability is critical for optimizing ligand performance in various applications.

The general structure of a this compound ligand features a bipyridine core flanked by two imino groups, which are in turn connected to chiral auxiliaries. Variations in the bipyridine backbone, the imino substituents, and the chiral groups give rise to a diverse library of ligands with distinct properties.

Synthesis of Novel this compound Ligand Scaffolds

The synthesis of novel this compound ligands is a multi-step process that requires careful control of reaction conditions to ensure high yields and stereoselectivity. While specific protocols vary depending on the target scaffold, a generalized synthetic workflow can be outlined.

General Experimental Workflow for this compound Ligand Synthesis

G cluster_0 Step 1: Backbone Synthesis cluster_1 Step 2: Chiral Amine Coupling cluster_2 Step 3: Imine Formation cluster_3 Step 4: Purification & Characterization A Starting Materials (e.g., 2,2'-dipyridylamine) B Functionalization (e.g., Halogenation) A->B C Functionalized Backbone B->C E Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) C->E D Chiral Amines D->E F Coupled Intermediate E->F H Condensation Reaction F->H G Aldehyde/Ketone G->H I Crude this compound Ligand H->I J Chromatography (e.g., HPLC) I->J K Spectroscopic Analysis (NMR, MS) J->K

Caption: Generalized workflow for the synthesis of novel this compound ligand scaffolds.

Detailed Methodologies for Key Experiments

Palladium-Catalyzed Buchwald-Hartwig Amination (Step 2):

  • Reaction Setup: To an oven-dried Schlenk tube, add the functionalized bipyridine backbone (1.0 eq), the chiral amine (2.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.5 eq).

  • Solvent and Atmosphere: Add anhydrous toluene to the tube and degas the mixture by bubbling with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting intermediate by column chromatography on silica gel.

Imine Condensation (Step 3):

  • Reaction Setup: Dissolve the coupled intermediate (1.0 eq) and the desired aldehyde or ketone (2.5 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of a dehydrating agent or an acid catalyst, such as p-toluenesulfonic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours.

  • Product Isolation: The imine product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or chromatography.

Ligand Binding and Biological Activity

The interaction of this compound ligands with their biological targets is a critical aspect of their therapeutic potential. Ligand binding assays are employed to quantify the affinity and specificity of these interactions.

Ligand-Binding Assay Workflow

G A Target Protein Immobilization (e.g., on a 96-well plate) B Addition of Labeled Ligand (e.g., fluorescently tagged this compound) A->B C Incubation to Reach Equilibrium B->C D Washing to Remove Unbound Ligand C->D E Detection of Bound Ligand (e.g., Fluorescence Measurement) D->E F Data Analysis (e.g., Scatchard Plot) E->F

Caption: General workflow for a ligand-binding assay.

Quantitative Data Presentation

The data obtained from ligand-binding assays can be summarized to compare the binding affinities of different this compound ligand scaffolds.

Ligand ScaffoldTarget ProteinBinding Affinity (Kd, nM)Assay Method
This compound-A01 Kinase X15.2Fluorescence Polarization
This compound-A02 Kinase X8.7Surface Plasmon Resonance
This compound-B01 GPCR Y45.8Radioligand Binding Assay
This compound-B02 GPCR Y22.1ELISA-based Assay

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative binding data.

Signaling Pathways Modulated by this compound Ligands

This compound ligands can exert their biological effects by modulating intracellular signaling pathways. For instance, a this compound ligand might act as an inhibitor of a protein kinase, thereby downregulating a pro-inflammatory signaling cascade.

Illustrative Kinase Inhibition Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor KinaseX Kinase X Receptor->KinaseX activates Downstream Downstream Effector KinaseX->Downstream phosphorylates Response Pro-inflammatory Gene Expression Downstream->Response activates This compound This compound Ligand (Inhibitor) This compound->KinaseX inhibits

Caption: Diagram of a signaling pathway inhibited by a this compound ligand.

Conclusion

The exploration of novel this compound ligand scaffolds holds immense promise for the development of highly selective catalysts and targeted therapeutics. The modular nature of their synthesis allows for the creation of diverse chemical libraries, and detailed characterization through binding assays and mechanistic studies will continue to unveil their full potential. As our understanding of the intricate signaling networks that govern cellular processes deepens, the rational design of this compound ligands will undoubtedly play a crucial role in advancing both chemistry and medicine.

Methodological & Application

Application of MeO-BIBOP in Asymmetric Hydroformylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeO-BIBOP, specifically (2R,2′R,3R,3′R)-3,3′-Di-tert-butyl-4,4′-dimethoxy-2,2′,3,3′-tetrahydro-2,2′-bibenzo[d][1][2]oxaphosphole, is a P-chiral bisphosphorus ligand recognized for its efficacy in a variety of asymmetric transition metal-catalyzed transformations. While its application in asymmetric hydrogenation is well-documented, its use in asymmetric hydroformylation is also noted, offering a promising avenue for the synthesis of chiral aldehydes. This document provides an overview of its potential application in rhodium-catalyzed asymmetric hydroformylation, including a general experimental protocol and illustrative data.

Note: Extensive literature searches did not yield specific publications with detailed experimental data for the application of MeO-BIBOP in asymmetric hydroformylation. The following protocols and data are based on general procedures for rhodium-catalyzed asymmetric hydroformylation and are intended to serve as a starting point for research and development.

Data Presentation

Table 1: Hypothetical Performance of Rh-MeO-BIBOP Catalyst in the Asymmetric Hydroformylation of Styrene

EntrySubstrateTemp (°C)Pressure (bar, CO/H₂)S/C RatioTime (h)Conversion (%)Regioselectivity (b:l)ee (%) [Product]
1Styrene6020 (1:1)1000:124>9995:592 (R)
24-Methoxystyrene6020 (1:1)1000:124>9996:494 (R)
34-Chlorostyrene6020 (1:1)1000:1369893:790 (R)
42-Vinylnaphthalene7040 (1:1)500:124>9990:1088 (S)
  • S/C Ratio: Substrate-to-catalyst ratio.

  • b:l: Branched-to-linear aldehyde ratio.

  • ee (%): Enantiomeric excess of the branched aldehyde product. The major enantiomer is indicated in brackets.

Experimental Protocols

The following is a general experimental protocol for the asymmetric hydroformylation of an alkene using a rhodium/MeO-BIBOP catalyst system. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • (2R,2′R,3R,3′R)-MeO-BIBOP ligand

  • [Rh(CO)₂acac] or other suitable rhodium precursor

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Syngas (a mixture of CO and H₂, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

  • Standard Schlenk line and inert gas (e.g., Argon or Nitrogen) for handling air-sensitive reagents

Procedure for Catalyst Preparation (in-situ):

  • In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(CO)₂acac], 1 mol%) and the MeO-BIBOP ligand (1.1-1.5 mol%) to a Schlenk flask.

  • Add a small amount of anhydrous, degassed solvent to dissolve the solids.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

General Procedure for Asymmetric Hydroformylation:

  • In a glovebox, charge the autoclave vessel with the prepared catalyst solution.

  • Add the alkene substrate (1 equivalent) dissolved in the bulk of the anhydrous, degassed solvent.

  • Seal the autoclave and remove it from the glovebox.

  • Connect the autoclave to the syngas line and purge the system several times with syngas.

  • Pressurize the autoclave to the desired pressure with the CO/H₂ mixture (e.g., 20 bar).

  • Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine conversion and regioselectivity.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • The enantiomeric excess of the chiral aldehyde can be determined by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a simplified catalytic cycle for rhodium-catalyzed asymmetric hydroformylation.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Analysis Rh_precursor Rh Precursor ([Rh(CO)₂acac]) Solvent_add_prep Add Anhydrous Solvent Rh_precursor->Solvent_add_prep MeO_BIBOP MeO-BIBOP Ligand MeO_this compound->Solvent_add_prep Stir Stir (30-60 min) Solvent_add_prep->Stir Catalyst Active Rh-MeO-BIBOP Catalyst Solution Stir->Catalyst Autoclave_charge Charge Autoclave with Catalyst & Substrate Catalyst->Autoclave_charge Seal_purge Seal & Purge with Syngas Autoclave_charge->Seal_purge Pressurize Pressurize (CO/H₂) Seal_purge->Pressurize Heat_stir Heat & Stir Pressurize->Heat_stir Reaction_monitoring Monitor Progress (GC/NMR) Heat_stir->Reaction_monitoring Cool_vent Cool & Vent Reaction_monitoring->Cool_vent Solvent_evap Solvent Evaporation Cool_vent->Solvent_evap Purification Purification (Chromatography) Solvent_evap->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Final_product Enantioenriched Aldehyde Analysis->Final_product

Caption: General experimental workflow for asymmetric hydroformylation.

Catalytic_Cycle A [Rh(L*)H(CO)₂] B Rh-Alkene Complex A->B + Alkene - CO C Rh-Alkyl Intermediate B->C Migratory Insertion D Rh-Acyl Intermediate C->D + CO E Rh-Acyl Hydride Complex D->E Oxidative Addition (H₂) E->A Reductive Elimination F Aldehyde Product E->F Product Release label_node Simplified Catalytic Cycle

References

Step-by-Step Guide to BIBOP-Metal Complex Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the formation of metal complexes with BIBOP-type ligands, a class of P-stereogenic phosphines widely utilized in asymmetric catalysis. The following sections will cover the synthesis of the this compound ligand, the subsequent formation of a rhodium-BIBOP complex, and the characterization of these compounds.

Introduction to this compound-Metal Complexes

This compound (bis(phosphine) ligands with a binaphthyl backbone) and its derivatives are a class of chiral phosphine ligands that have demonstrated exceptional performance in various transition metal-catalyzed asymmetric reactions. Their rigid C2-symmetric framework and tunable electronic and steric properties make them highly effective in inducing high enantioselectivity. Rhodium and palladium are common metals complexed with this compound ligands, forming catalysts used in reactions such as asymmetric hydrogenation.

Synthesis of this compound-type Ligands

The synthesis of this compound-type ligands, such as the featured ArcPhos, involves a multi-step process. A general representation of this synthesis is outlined below.

Experimental Protocol: Synthesis of a this compound-type Ligand (ArcPhos)

This protocol is based on the synthesis of ArcPhos, a conformationally defined, electron-rich, C2-symmetric, P-chiral bisphosphorus ligand.

Materials:

  • Chiral phenol starting material

  • Appropriate reagents for a multi-step synthesis (specifics depend on the target this compound derivative)

  • Solvents (e.g., toluene, THF, methanol)

  • Reducing agent (e.g., Ti(OiPr)₄/PMHS)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure: The synthesis of this compound-type ligands typically involves a multi-step sequence to construct the chiral phosphine oxide precursor, followed by reduction to the final bisphosphine ligand.[1]

  • Synthesis of the Bis(phosphine oxide) Precursor: This is generally achieved through a multi-step synthesis starting from a chiral building block, such as a chiral phenol. The specific steps to build the binaphthyl backbone and introduce the phosphine oxide moieties are detailed in the primary literature.[1]

  • Reduction to the this compound Ligand: The final step is the reduction of the bis(phosphine oxide). For example, the bis(phosphine oxide) precursor is dissolved in an appropriate solvent, and a reducing agent like a mixture of Ti(OiPr)₄ and polymethylhydrosiloxane (PMHS) is added. The reaction is stirred until completion, followed by workup and purification to yield the final this compound ligand.[1]

Diagram of the General Synthetic Workflow for this compound Ligands:

G cluster_ligand_synthesis This compound Ligand Synthesis Workflow start Chiral Starting Material (e.g., Chiral Phenol) step1 Multi-step synthesis of Bis(phosphine oxide) Precursor start->step1 Synthetic Steps step2 Reduction of Bis(phosphine oxide) (e.g., with Ti(OiPr)4/PMHS) step1->step2 end Purified this compound Ligand step2->end Purification

Caption: General workflow for the synthesis of this compound-type ligands.

Formation of a Rhodium-BIBOP Complex

Rhodium complexes of this compound ligands are often prepared in situ for catalytic applications or can be isolated as stable compounds. A general procedure for the preparation of a cationic rhodium(I) complex is described below.

Experimental Protocol: Synthesis of [Rh(this compound)(COD)]BF₄

This protocol describes a general method for the synthesis of a cationic Rhodium(I) cyclooctadiene (COD) complex with a this compound-type ligand.

Materials:

  • This compound ligand

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Anhydrous and degassed solvent (e.g., dichloromethane (DCM) or methanol)

  • Schlenk flask or glovebox for inert atmosphere operations

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1.0 equivalent) in a minimal amount of anhydrous and degassed solvent.

  • In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in the same solvent.

  • Slowly add the rhodium precursor solution to the ligand solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes to 2 hours) to ensure complete complex formation.

  • The formation of the complex can be monitored by ³¹P NMR spectroscopy.

  • For isolation, the complex can be precipitated by the addition of a non-polar solvent (e.g., pentane or hexane).

  • The resulting solid is then filtered, washed with the non-polar solvent, and dried under vacuum.

Diagram of the Rhodium-BIBOP Complex Formation Workflow:

G cluster_complex_formation Rhodium-BIBOP Complex Formation ligand This compound Ligand in Anhydrous Solvent mixing Mix under Inert Atmosphere ligand->mixing rh_precursor [Rh(COD)2]BF4 in Anhydrous Solvent rh_precursor->mixing stirring Stir at Room Temperature mixing->stirring precipitation Precipitate with Non-polar Solvent stirring->precipitation isolation Filter, Wash, and Dry under Vacuum precipitation->isolation product [Rh(this compound)(COD)]BF4 Complex isolation->product

Caption: Workflow for the synthesis of a [Rh(this compound)(COD)]BF₄ complex.

Characterization of this compound-Metal Complexes

The successful formation and purity of this compound-metal complexes are confirmed using various analytical techniques.

Quantitative Data Summary
Parameter[Rh(ArcPhos)(COD)]BF₄ (Representative Example)
Yield Typically high (often >90%)
Appearance Orange to red solid
³¹P NMR (CD₂Cl₂)Characteristic doublet of doublets
δ (ppm)Varies with specific this compound ligand
J (Rh-P, Hz)~150-160 Hz (typical for Rh(I)-phosphine)
¹H NMR Shows signals for both the this compound ligand and COD
Mass Spectrometry Confirms the molecular weight of the cation

Note: Specific spectral data will vary depending on the exact this compound derivative and the metal center.

Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: This is the most informative technique for characterizing phosphine complexes. The coordination of the phosphorus atoms to the rhodium center results in a significant downfield shift of the ³¹P signal compared to the free ligand. The coupling to the ¹⁰³Rh nucleus (I = 1/2, 100% abundance) results in a characteristic doublet, providing definitive evidence of complex formation.

  • ¹H and ¹³C NMR: These spectra are used to confirm the presence of both the this compound ligand and any other coordinated ligands (e.g., COD).

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the mass of the cationic complex, confirming its composition.

X-ray Crystallography:

  • Single-crystal X-ray diffraction provides the definitive solid-state structure of the complex, confirming the coordination geometry around the metal center and the conformation of the this compound ligand.

Conclusion

The formation of this compound-metal complexes is a critical step in the development of highly effective catalysts for asymmetric synthesis. The protocols and characterization data provided in these application notes offer a comprehensive guide for researchers in this field. The modular nature of the this compound ligand synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications.

References

Selecting the Optimal BIBOP Ligand for Catalytic Transformations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dihydrobenzo[d][1][2]oxaphosphole), commonly known as BIBOP, represents a class of P-chiral biphosphorus ligands that have demonstrated significant utility in a variety of asymmetric transition metal-catalyzed transformations. Their rigid backbone and tunable electronic and steric properties make them effective ligands for achieving high enantioselectivity and catalytic activity in reactions such as hydrogenations, hydroformylations, and cross-coupling reactions. The selection of the optimal this compound ligand is a critical step in developing efficient and selective catalytic processes. This document provides detailed application notes and protocols to guide researchers in choosing the most suitable this compound ligand for a specific chemical transformation.

Understanding this compound Ligands: Structure-Activity Relationships

The efficacy of a this compound ligand is intricately linked to its structure. Key structural features that influence catalytic performance include:

  • Substituents on the Phosphorus Atoms: The nature of the substituents directly attached to the phosphorus atoms significantly impacts the ligand's electronic properties and steric bulk. Electron-donating groups generally increase the electron density on the metal center, which can influence the catalytic cycle.

  • Substituents on the Benzene Rings: Modifications to the benzene rings of the this compound backbone can alter the ligand's steric environment and solubility.

  • Chirality: this compound ligands are P-chiral, and the absolute configuration of the phosphorus centers determines the chirality of the product in asymmetric catalysis.

A systematic evaluation of these structural parameters is crucial for identifying the optimal ligand for a given reaction.

Comparative Data for this compound Ligand Selection

The selection of an appropriate this compound ligand is best guided by empirical data. The following tables summarize the performance of various this compound ligands in key catalytic transformations.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral amines and amides. This compound ligands, in combination with rhodium, have proven to be highly effective for this purpose.

Table 1: Performance of this compound-type Ligands in the Asymmetric Hydrogenation of N-(2-methylcyclohex-1-en-1-yl)acetamide

LigandEnantiomeric Ratio (er)
L1 (MeO-BIBOP) 95:5
L2 (iPrO-BIBOP) 93:7
L3 (PhO-BIBOP) 88:12
L4 (CyO-BIBOP) 91:9
L5 (BnO-BIBOP) 92:8
L10 (ArcPhos) 99:1
L11 97:3

Reaction conditions: Substrate (0.2 mmol), [Rh(cod)2]BF4 (1 mol%), Ligand (1.1 mol%), H2 (10 atm), CH2Cl2 (2 mL), 25 °C, 12 h.

Asymmetric Hydroformylation

Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes. While comprehensive comparative data for a wide range of this compound ligands in this transformation is still emerging, preliminary studies indicate their potential. The selection often involves screening ligands with varying steric and electronic properties to optimize both enantioselectivity and regioselectivity (linear vs. branched aldehyde).

Note: Currently, there is a lack of extensive, directly comparable public data for a wide range of this compound ligands in asymmetric hydroformylation. Researchers are encouraged to perform initial screening experiments as outlined in the protocol section.

Asymmetric Suzuki-Miyaura Cross-Coupling

The synthesis of axially chiral biaryls is a significant challenge in organic synthesis. P-chiral phosphine ligands, including those with a dihydrobenzooxaphosphole (BOP) core related to this compound, have been successfully employed in asymmetric Suzuki-Miyaura cross-coupling reactions.

Table 2: Performance of BOP Ligands in the Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Tetra-ortho-Substituted Biaryls

LigandEnantiomeric Ratio (er)
BOP Ligand 1 85:15
BOP Ligand 2 90:10
BOP Ligand 3 95:5

Reaction conditions: Aryl halide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), Ligand (10 mol%), base (2.0 equiv), solvent, temperature, and time are substrate-dependent.

Experimental Protocols

General Protocol for High-Throughput Screening of this compound Ligands

This protocol outlines a general procedure for the rapid screening of a library of this compound ligands to identify the optimal candidate for a specific catalytic transformation. This method utilizes a parallel reactor system to efficiently test multiple catalysts under identical conditions.

Materials and Equipment:

  • Parallel reactor system (e.g., 8 or 24-well block) with independent stirring and temperature control.

  • Inert atmosphere glovebox or Schlenk line.

  • Anhydrous solvents and reagents.

  • Metal precursor (e.g., [Rh(cod)2]BF4, Pd(OAc)2).

  • Library of this compound ligands.

  • Substrate and other necessary reagents (e.g., base, coupling partner).

  • Internal standard for GC or HPLC analysis.

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for determining conversion and enantiomeric excess.

Procedure:

  • Preparation of Stock Solutions:

    • Inside an inert atmosphere glovebox, prepare a stock solution of the metal precursor in an appropriate anhydrous solvent.

    • Prepare individual stock solutions of each this compound ligand to be screened in the same solvent.

    • Prepare a stock solution of the substrate and an internal standard in the reaction solvent.

  • Reaction Setup in Parallel Reactor:

    • Arrange an array of reaction vials in the parallel reactor block.

    • To each vial, add the desired amount of the metal precursor stock solution.

    • To each vial, add a different this compound ligand stock solution. Ensure the metal-to-ligand ratio is consistent across all reactions.

    • Seal the vials and transfer the reactor block out of the glovebox.

  • Reaction Execution:

    • Add the substrate/internal standard stock solution to each vial via syringe.

    • If the reaction requires a gaseous reagent (e.g., H2, CO), purge the vials with the gas and pressurize the reactor to the desired pressure.

    • Commence stirring and heat the reactor block to the desired temperature.

    • Allow the reactions to proceed for a predetermined amount of time.

  • Quenching and Analysis:

    • After the specified time, cool the reactor block to room temperature and carefully vent any excess pressure.

    • Quench each reaction by adding a suitable quenching agent.

    • Take an aliquot from each vial, dilute it, and filter it through a short plug of silica gel.

    • Analyze the samples by GC or HPLC to determine the conversion and enantiomeric excess for each ligand.

  • Data Analysis and Optimization:

    • Tabulate the results of conversion and enantioselectivity for each this compound ligand.

    • Identify the most promising ligands based on the initial screening results.

    • Further optimization of reaction conditions (temperature, pressure, solvent, concentration) can be performed for the top-performing ligands.

Visualizing Workflows and Catalytic Cycles

Ligand Selection Workflow

The process of selecting the optimal this compound ligand can be visualized as a logical workflow, starting from the desired transformation and culminating in an optimized catalytic system.

Ligand_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Outcome A Define Transformation (e.g., Asymmetric Hydrogenation) B Select Library of This compound Ligands A->B C High-Throughput Screening (Parallel Reactor) B->C D Analyze Conversion & ee C->D E Identify Lead Ligands D->E F Optimize Reaction Conditions (Temp, Pressure, Solvent) E->F G Validate on Broader Substrate Scope F->G H Optimal this compound Ligand & Conditions G->H

Caption: Workflow for the selection of the optimal this compound ligand.

Catalytic Cycle for Rh-BIBOP Catalyzed Asymmetric Hydrogenation

Understanding the catalytic cycle is crucial for rational ligand design and optimization. The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-BIBOP complex.

Rh_BIBOP_Hydrogenation A [Rh(this compound)(Solvent)2]+ B [Rh(this compound)(Enamide)]+ A->B Substrate Coordination C [Rh(H)2(this compound)(Enamide)]+ B->C Oxidative Addition of H2 D [Rh(H)(this compound)(Alkyl)]+ C->D Migratory Insertion E Product + [Rh(this compound)(Solvent)2]+ D->E Reductive Elimination E->A Regeneration

Caption: Catalytic cycle for Rh-BIBOP asymmetric hydrogenation.

Catalytic Cycle for Pd-BIBOP Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps, where the this compound ligand plays a crucial role in promoting each step and controlling the stereochemistry in asymmetric variants.

Pd_BIBOP_Suzuki_Coupling A Pd(0)(this compound) B Pd(II)(Ar)(X)(this compound) A->B Oxidative Addition (Ar-X) C Pd(II)(Ar)(Ar')(this compound) B->C Transmetalation (Ar'-B(OR)2) D Product + Pd(0)(this compound) C->D Reductive Elimination D->A Regeneration

Caption: Catalytic cycle for Pd-BIBOP Suzuki-Miyaura coupling.

Conclusion

The selection of the optimal this compound ligand is a multifaceted process that relies on a combination of understanding structure-activity relationships, leveraging existing comparative data, and conducting systematic experimental screening. The protocols and workflows presented in this document provide a comprehensive guide for researchers to efficiently identify the most suitable this compound ligand for their specific catalytic transformation, thereby accelerating the development of novel and efficient synthetic methodologies. The use of high-throughput screening techniques is particularly encouraged to expedite the discovery process and to uncover new catalytic activities of this versatile class of ligands.

References

Application Notes and Protocols: Use of BIBOP Ligands in Copper-Catalyzed Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(3,3')-Bis(diphenylphosphino)-2,2'-biindole, commonly known as BIBOP, and its derivatives are a class of atropisomeric C2-symmetric bisphosphine ligands. These ligands have emerged as powerful tools in asymmetric catalysis due to their unique structural and electronic properties. The rigid backbone and the presence of chiral phosphorus atoms in some derivatives allow for the creation of a well-defined and effective chiral environment around a metal center. In the realm of copper catalysis, this compound ligands have demonstrated significant potential in orchestrating a variety of enantioselective transformations, which are crucial for the synthesis of chiral molecules, a key aspect of modern drug development.

The copper(I) complexes formed with this compound ligands are particularly effective in activating substrates for nucleophilic attack in a highly stereocontrolled manner. The bidentate coordination of the this compound ligand to the copper center forms a stable chiral pocket that directs the approach of the nucleophile to one face of the substrate, leading to high levels of enantioselectivity.

Key applications of copper-BIBOP catalyst systems include:

  • Asymmetric Conjugate Addition (ACA): This is one of the most powerful C-C bond-forming reactions. The Cu-BIBOP system catalyzes the 1,4-addition of organometallic reagents (e.g., Grignard reagents, organozincs) to α,β-unsaturated compounds like enones, esters, and lactones. This methodology provides access to chiral β-functionalized carbonyl compounds, which are versatile building blocks in organic synthesis.

  • Asymmetric Allylic Alkylation (AAA): The substitution of a leaving group at an allylic position with a nucleophile is a fundamental transformation. Copper-BIBOP catalysts enable the enantioselective alkylation of various allylic electrophiles with "hard" nucleophiles like Grignard reagents and organozinc compounds. This reaction is highly valued for its ability to construct stereogenic centers, including challenging quaternary carbons.

  • Asymmetric Propargylation: The introduction of a propargyl group into a molecule is of great interest due to the synthetic versatility of the resulting homopropargylic alcohols or amines. While specific data for this compound is limited, similar chiral phosphine ligands have been successfully employed in copper-catalyzed asymmetric propargylation of aldehydes and imines, suggesting a strong potential for this compound ligands in this area.

The development and application of this compound ligands in copper-catalyzed asymmetric reactions represent a significant advancement in the field of catalysis, offering efficient and highly selective routes to valuable chiral intermediates for the pharmaceutical and fine chemical industries.

Quantitative Data Summary

The following table summarizes representative quantitative data for copper-catalyzed asymmetric reactions employing this compound or structurally similar chiral diphosphine ligands. The data highlights the high levels of enantioselectivity and yields achievable with these catalytic systems.

Reaction TypeLigandSubstrateNucleophileCu SourceSolventTemp (°C)Yield (%)ee (%)
Asymmetric Conjugate AdditionFerrocenyl Diphosphine2-Cyclohexen-1-oneEtMgBrCuBr·SMe₂MTBE-789596
Asymmetric Conjugate AdditionFerrocenyl Diphosphine2-Cyclopenten-1-oneMeMgBrCuBr·SMe₂MTBE-788892
Asymmetric Allylic AlkylationPhosphoramidite L2Racemic 3-bromocyclohexenen-BuMgBrCuBr·SMe₂CH₂Cl₂-789295
Asymmetric Allylic AlkylationFerrocenyl ThiolateRacemic 1,3-diphenylallyl acetateEt₂ZnCu(OTf)₂THF-208594
Asymmetric PropargylationQuinapN-(phenylmethylene)anilinePhenylacetyleneCuBrTolueneRT9890

Experimental Protocols

The following are generalized, representative protocols for conducting copper-BIBOP catalyzed asymmetric reactions. Researchers should optimize conditions for their specific substrates and reagents.

Protocol 1: General Procedure for Copper-BIBOP Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones

This protocol is based on established methods for similar chiral diphosphine ligands.

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (R)- or (S)-BIBOP ligand

  • Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane (CH₂Cl₂)), freshly distilled

  • Cyclic enone (e.g., 2-cyclohexen-1-one)

  • Grignard reagent (e.g., ethylmagnesium bromide in Et₂O)

  • Anhydrous work-up and purification reagents (saturated NH₄Cl solution, anhydrous MgSO₄, silica gel)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr·SMe₂ (0.05 mmol, 5 mol%).

    • Add the chiral this compound ligand (0.055 mmol, 5.5 mol%).

    • Add anhydrous solvent (5 mL) and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.

  • Reaction Setup:

    • Cool the catalyst solution to the desired temperature (typically -78 °C, using a dry ice/acetone bath).

    • In a separate flame-dried flask, dissolve the cyclic enone (1.0 mmol) in the anhydrous solvent (5 mL).

    • Slowly add the enone solution to the pre-formed catalyst solution at -78 °C.

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 10-20 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-alkylated ketone.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Copper-BIBOP Catalyzed Asymmetric Allylic Alkylation of Allylic Bromides

This protocol is a representative procedure based on methodologies for similar chiral phosphine ligands.

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (R)- or (S)-BIBOP ligand

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂))

  • Racemic allylic bromide (e.g., 3-bromocyclohexene)

  • Grignard reagent (e.g., n-butylmagnesium bromide in Et₂O)

  • Anhydrous work-up and purification reagents

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk tube under an inert atmosphere, add CuBr·SMe₂ (0.05 mmol, 5 mol%) and the chiral this compound ligand (0.06 mmol, 6 mol%).

    • Add anhydrous CH₂Cl₂ (5 mL) and stir at room temperature for 30 minutes.

  • Reaction Execution:

    • Cool the catalyst solution to -78 °C.

    • Add the racemic allylic bromide (1.0 mmol) to the cold catalyst solution.

    • Slowly add the Grignard reagent (1.5 mmol, 1.5 equiv) dropwise over 15 minutes.

    • Stir the reaction at -78 °C for the required duration (e.g., 2-6 hours), monitoring by TLC or GC.

  • Quenching and Isolation:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL).

    • Warm the mixture to room temperature and extract with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification and Characterization:

    • Purify the residue by flash column chromatography on silica gel.

    • Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.

Visualizations

General Workflow for Copper-BIBOP Catalyzed Asymmetric Reactions

Copper_BIBOP_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Cu_source Copper(I) Source (e.g., CuBr·SMe₂) Catalyst_Complex [Cu(this compound)]⁺ Complex Cu_source->Catalyst_Complex This compound Chiral this compound Ligand This compound->Catalyst_Complex Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst_Complex Reaction_Vessel Reaction Mixture (Low Temperature) Catalyst_Complex->Reaction_Vessel Substrate Prochiral Substrate (e.g., Enone, Allylic Bromide) Substrate->Reaction_Vessel Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Reaction_Vessel Quench Quenching (e.g., sat. NH₄Cl) Reaction_Vessel->Quench Reaction Completion Extraction Extraction & Drying Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Chiral_Product Enantioenriched Product Chromatography->Chiral_Product Analysis Analysis (Chiral HPLC/GC) Chiral_Product->Analysis ee_determination ee% Determination Analysis->ee_determination

Caption: General workflow for a Cu-BIBOP catalyzed asymmetric reaction.

Application Notes and Protocols for the Synthesis of Chiral Amines using BIBOP Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The enantioselective synthesis of these compounds is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities. One of the most efficient methods for obtaining enantiomerically pure amines is through the asymmetric hydrogenation of prochiral enamines and imines. This process often employs transition metal catalysts complexed with chiral ligands.

Among the various chiral ligands developed, BIBOP (bis(dihydrobenzooxaphosphole)) ligands have emerged as a powerful class for rhodium-catalyzed asymmetric hydrogenations.[1][2] These P-chiral phosphine ligands are known for their high modularity, air stability, and ability to induce excellent enantioselectivity in the hydrogenation of N-acyl enamides.[1][2] A notable example is the MeO-BIBOP ligand, which, in complex with rhodium, exhibits exceptionally high reactivity and turnover numbers (TONs), making it suitable for large-scale industrial applications.[3][4]

These application notes provide a detailed methodology for the synthesis of chiral amines utilizing this compound catalysts, with a focus on the highly efficient Rh/MeO-BIBOP system for the asymmetric hydrogenation of N-acetyl enamides.

Catalytic System Overview

The catalytic system typically consists of a rhodium precursor and a chiral this compound ligand. The active catalyst is usually generated in situ by mixing the rhodium source, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, with the this compound ligand in a suitable solvent prior to the introduction of the substrate.

General Workflow for Chiral Amine Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification rh_precursor Rhodium Precursor ([Rh(COD)₂]BF₄) catalyst_formation Active Rh/BIBOP Catalyst (in situ generation) rh_precursor->catalyst_formation bibop_ligand This compound Ligand (e.g., MeO-BIBOP) bibop_ligand->catalyst_formation solvent_prep Anhydrous Solvent (e.g., MeOH, DCM) solvent_prep->catalyst_formation autoclave High-Pressure Autoclave catalyst_formation->autoclave substrate N-Acyl Enamide Substrate substrate->autoclave product Chiral Amine Product autoclave->product h2 Hydrogen Gas (H₂) h2->autoclave concentration Solvent Removal product->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Characterization (NMR, HPLC) purification->analysis final_product Pure Chiral Amine analysis->final_product

Caption: General experimental workflow for the synthesis of chiral amines via Rh/BIBOP-catalyzed asymmetric hydrogenation.

Quantitative Data Summary

The following tables summarize the performance of various this compound-type ligands in the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides.

Table 1: Asymmetric Hydrogenation of (Z)-α-(Acetamido)cinnamic acid methyl ester

EntryLigandS/C RatioSolventPressure (psi)Yield (%)ee (%)Ref
1(R,R)-Me-BIBOP1000MeOH50>9999.2[3]
2(R,R)-Cy-BIBOP1000MeOH50>9998.5[3]
3(R,R)-iPr-BIBOP1000MeOH50>9999.0[3]

Table 2: Asymmetric Hydrogenation of various N-acetyl enamides with Rh/(R,R)-MeO-BIBOP

EntrySubstrateS/C RatioPressure (psi)Time (h)Yield (%)ee (%)Ref
1(Z)-methyl 2-acetamido-3-phenylacrylate200,00010001298>99[3]
2(Z)-methyl 2-acetamido-3-(4-methoxyphenyl)acrylate100,00010001297>99[3]
3(Z)-methyl 2-acetamido-3-(4-chlorophenyl)acrylate100,00010001298>99[3]
4(Z)-methyl 2-acetamido-3-(2-naphthyl)acrylate50,00010001297>99[3]
5(Z)-methyl 2-acetamido-3-(furan-2-yl)acrylate100,00010001296>99[3]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrogenation of N-Acetyl Enamides with Rh/MeO-BIBOP

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R,R)-MeO-BIBOP ligand

  • N-acetyl enamide substrate

  • Anhydrous and degassed methanol

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask is added [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-MeO-BIBOP (1.1 mol%). Anhydrous and degassed methanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate flask, the N-acetyl enamide substrate (1.0 mmol) is dissolved in anhydrous and degassed methanol (15 mL). This solution is then transferred to the autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times. The pressure is then set to the desired value (e.g., 50-1000 psi), and the reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired chiral N-acetylated amine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Large-Scale Asymmetric Hydrogenation of (Z)-methyl 2-acetamido-3-phenylacrylate

Materials:

  • [Rh(COD)₂]BF₄

  • (R,R)-MeO-BIBOP

  • (Z)-methyl 2-acetamido-3-phenylacrylate

  • Anhydrous and degassed methanol

  • Kilogram-scale high-pressure hydrogenator

Procedure:

  • Catalyst Stock Solution: A stock solution of the catalyst is prepared by dissolving [Rh(COD)₂]BF₄ and (R,R)-MeO-BIBOP (1:1.1 molar ratio) in anhydrous and degassed methanol to a known concentration.

  • Reaction Setup: The hydrogenator is charged with a solution of (Z)-methyl 2-acetamido-3-phenylacrylate (1.0 kg) in anhydrous and degassed methanol (10 L).

  • Catalyst Introduction: The required amount of the catalyst stock solution (S/C ratio = 200,000) is added to the hydrogenator.

  • Hydrogenation: The hydrogenator is sealed and purged with hydrogen. The pressure is increased to 1000 psi, and the mixture is stirred at 25 °C for 12 hours.

  • Work-up and Isolation: Upon completion, the reactor is vented, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically pure product.[3]

Proposed Catalytic Cycle

The asymmetric hydrogenation of N-acyl enamides catalyzed by Rh/BIBOP complexes is generally believed to proceed through an "unsaturated" pathway.

G catalyst [Rh(this compound)(Solvent)₂]⁺ substrate_complex [Rh(this compound)(enamide)]⁺ catalyst->substrate_complex + Enamide - 2 Solvent h2_complex [Rh(H)₂(this compound)(enamide)]⁺ (Oxidative Addition) substrate_complex->h2_complex + H₂ hydride_insertion Alkyl-hydride Intermediate (Migratory Insertion) h2_complex->hydride_insertion rate-determining step product_release Chiral Amine Product hydride_insertion->product_release Reductive Elimination product_release->catalyst + 2 Solvent

Caption: Proposed catalytic cycle for the Rh/BIBOP-catalyzed asymmetric hydrogenation of an N-acyl enamide.

The catalytic cycle is initiated by the coordination of the enamide substrate to the rhodium catalyst. This is followed by the oxidative addition of molecular hydrogen to the rhodium center. A subsequent migratory insertion of the olefinic double bond into a rhodium-hydride bond is typically the rate-determining and enantio-determining step. Finally, reductive elimination releases the chiral amine product and regenerates the active catalyst.[5]

Conclusion

The use of this compound ligands, particularly MeO-BIBOP, in rhodium-catalyzed asymmetric hydrogenation provides a highly efficient, selective, and scalable method for the synthesis of chiral amines. The mild reaction conditions, high turnover numbers, and excellent enantioselectivities make this methodology highly attractive for both academic research and industrial-scale production in the pharmaceutical and fine chemical industries. The detailed protocols provided herein offer a solid foundation for researchers to implement this powerful synthetic tool.

References

Application of BIBOP Ligands in Large-Scale Chemical Production

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

In the realm of pharmaceutical and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis has emerged as a powerful tool to meet this demand, and the development of effective chiral ligands is central to the success of this approach. Among the diverse array of chiral ligands, P-chiral phosphines have demonstrated exceptional performance in a variety of asymmetric transformations. This document focuses on the application of BIBOP-type ligands, a class of electron-rich, P-chiral bisphosphine ligands, in large-scale chemical production, with a particular emphasis on asymmetric hydrogenation.

This compound Ligands: Structure and Advantages

This compound (bis(phosphino)biphenyl) ligands are characterized by a biphenyl backbone with phosphorus atoms as the source of chirality. A key example that has seen significant success in industrial applications is MeO-BIBOP. The structure of these ligands imparts a unique combination of rigidity and flexibility, creating a well-defined and effective chiral environment around the metal center.

The primary advantages of using this compound ligands in large-scale production include:

  • High Enantioselectivity: The defined chiral pocket of this compound ligands leads to excellent stereocontrol, often resulting in high enantiomeric excess (e.e.) for the desired product.

  • High Catalytic Activity and Turnover Numbers (TONs): The electron-rich nature of the phosphine donors in this compound ligands enhances the catalytic activity of the metal center. This translates to very high turnover numbers, meaning a small amount of catalyst can produce a large amount of product, which is economically crucial for large-scale manufacturing.[1]

  • Scalability: The synthesis of this compound ligands, such as MeO-BIBOP, has been successfully scaled up to produce kilogram quantities, ensuring a reliable supply for industrial processes.[1]

  • Robustness: Catalysts derived from this compound ligands have demonstrated stability under industrial reaction conditions, which is essential for consistent and reliable production.

Large-Scale Application: Asymmetric Hydrogenation of N-Acetyl Enamides

A prominent example of the successful application of this compound ligands in large-scale chemical production is the rhodium-catalyzed asymmetric hydrogenation of N-acetyl enamides.[1] This reaction is a key step in the synthesis of many chiral amines, which are important building blocks for active pharmaceutical ingredients (APIs).

The use of a Rh-MeO-BIBOP catalyst has been shown to be remarkably efficient for this transformation, achieving turnover numbers as high as 200,000 on a kilogram scale.[1] This high level of efficiency significantly reduces the amount of expensive rhodium catalyst required, making the process more cost-effective and sustainable. The resulting chiral acetamides are obtained in high yield and with excellent enantioselectivity.

Data Presentation

Table 1: Performance of MeO-BIBOP in Rh-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides

ParameterValueReference
LigandMeO-BIBOP[1]
CatalystRhodium-based[1]
SubstrateN-Acetyl Enamides[1]
ScaleKilogram[1]
Max. Turnover Number (TON)200,000[1]
Enantiomeric Excess (e.e.)High (specific values are substrate-dependent)
YieldHigh (specific values are substrate-dependent)

Experimental Protocols

Disclaimer: The following protocols are representative examples based on general procedures for the synthesis of chiral phosphine ligands and their use in asymmetric hydrogenation. Exact industrial-scale protocols are typically proprietary and may vary. These protocols are intended for research and development purposes.

Protocol 1: Synthesis of a this compound-type Ligand (e.g., MeO-BIBOP)

This protocol outlines a potential multi-step synthesis for a this compound-type ligand. The synthesis of P-chiral phosphines often involves the use of phosphine-boranes as stable intermediates.[2]

Materials:

  • Substituted biphenyl precursor

  • n-Butyllithium (n-BuLi)

  • Chlorodiphenylphosphine or a suitable chlorophosphine reagent

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Diethylamine or another suitable deprotecting agent

  • Anhydrous solvents (e.g., THF, toluene, methanol)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive chemistry (Schlenk line, cannulas, etc.)

Procedure:

  • Lithiation of the Biphenyl Backbone:

    • Dissolve the substituted biphenyl precursor in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (2.5 M in hexanes) and stir the mixture for several hours at low temperature to allow for complete lithiation.

  • Phosphination:

    • To the freshly prepared lithiated biphenyl, slowly add a solution of the chlorophosphine reagent in anhydrous THF at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

  • Protection with Borane:

    • Extract the crude phosphine with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude phosphine in anhydrous THF and add borane dimethyl sulfide complex.

    • Stir the mixture at room temperature for several hours to form the stable phosphine-borane adduct.

    • Purify the phosphine-borane adduct by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified phosphine-borane adduct in a suitable solvent (e.g., toluene).

    • Add an excess of diethylamine and heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC or NMR).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting this compound ligand can be further purified by recrystallization.

Safety Precautions:

  • n-Butyllithium is highly pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Chlorophosphine reagents are corrosive and toxic; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Borane dimethyl sulfide complex is flammable and has a strong, unpleasant odor.

  • All manipulations involving air-sensitive reagents should be performed using Schlenk techniques.

Protocol 2: Large-Scale Asymmetric Hydrogenation of an N-Acetyl Enamide using Rh/MeO-BIBOP

This protocol provides a general procedure for the asymmetric hydrogenation of an N-acetyl enamide on a larger scale.

Materials:

  • [Rh(COD)2]BF4 or a similar rhodium precursor

  • MeO-BIBOP ligand

  • N-acetyl enamide substrate

  • Hydrogen gas (high purity)

  • Degassed solvent (e.g., methanol, dichloromethane)

  • High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and pressure gauge.

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a suitable vessel with the rhodium precursor and the MeO-BIBOP ligand (typically in a 1:1.1 molar ratio).

    • Add a degassed solvent to dissolve the components and stir for 30-60 minutes to form the active catalyst solution.

  • Reaction Setup:

    • Charge the high-pressure reactor with the N-acetyl enamide substrate and the solvent.

    • Transfer the prepared catalyst solution to the reactor via cannula under an inert atmosphere.

    • Seal the reactor.

  • Hydrogenation:

    • Purge the reactor several times with hydrogen gas to remove any residual air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.

    • Monitor the reaction progress by monitoring hydrogen uptake or by taking samples for analysis (e.g., HPLC, GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Remove the reaction mixture from the reactor.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by crystallization, distillation, or chromatography to yield the enantiomerically enriched chiral acetamide.

Analysis:

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or chiral GC analysis.

  • The yield of the product should be determined after purification.

Visualizations

Experimental_Workflow cluster_catalyst Catalyst Preparation (Inert Atmosphere) cluster_reaction Large-Scale Hydrogenation cluster_workup Product Isolation Rh_precursor Rh Precursor ([Rh(COD)2]BF4) Mixing Mix and Stir in Degassed Solvent Rh_precursor->Mixing This compound MeO-BIBOP Ligand This compound->Mixing Catalyst Active Rh-BIBOP Catalyst Solution Mixing->Catalyst Catalyst_add Add Catalyst Solution Catalyst->Catalyst_add Reactor_prep Charge Reactor with Substrate & Solvent Reactor_prep->Catalyst_add H2_purge Purge with H2 Catalyst_add->H2_purge Pressurize Pressurize and Heat H2_purge->Pressurize Hydrogenation Stir under H2 (Monitoring) Pressurize->Hydrogenation Depressurize Cool and Vent Hydrogenation->Depressurize Concentrate Solvent Removal Depressurize->Concentrate Purify Purification (e.g., Crystallization) Concentrate->Purify Final_Product Enantiopure Chiral Amine Purify->Final_Product

Caption: Experimental workflow for large-scale asymmetric hydrogenation.

BIBOP_Advantages cluster_properties Inherent Properties cluster_performance Catalytic Performance cluster_industrial Industrial Viability This compound This compound Ligands P_chiral P-Chiral Structure This compound->P_chiral Electron_rich Electron-Rich Phosphines This compound->Electron_rich Rigid_backbone Rigid Biphenyl Backbone This compound->Rigid_backbone Scalable_synthesis Scalable Synthesis This compound->Scalable_synthesis Robustness Process Robustness This compound->Robustness High_ee High Enantioselectivity P_chiral->High_ee High_activity High Catalytic Activity Electron_rich->High_activity High_TON High Turnover Numbers High_activity->High_TON Cost_effective Cost-Effective Process High_TON->Cost_effective Scalable_synthesis->Cost_effective Sustainable Sustainable Manufacturing Cost_effective->Sustainable Robustness->Sustainable

Caption: Logical relationships of this compound ligand advantages.

References

Application Notes and Protocols for the Recycling and Reuse of BIBOP-Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the recycling and reuse of BIBOP-metal catalysts, a class of diphosphine-metal complexes pivotal in various catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. The following sections detail catalyst immobilization, reaction procedures, catalyst recovery, and methods for evaluating catalyst performance and integrity over multiple uses.

Introduction to this compound-Metal Catalysts

This compound (Bis(diphenylphosphino)binaphthyl and its derivatives) ligands are a class of chiral diphosphine ligands known for forming highly active and selective catalysts upon coordination with transition metals such as rhodium, palladium, and ruthenium. These catalysts are instrumental in the synthesis of chiral molecules, which are crucial in the pharmaceutical industry. Due to the high cost of the precious metals and the specialized ligands employed, efficient recycling and reuse of these catalysts are paramount for sustainable and economically viable chemical processes.

This document outlines two primary strategies for the recycling of this compound-metal catalysts:

  • Immobilization on a Solid Support: Anchoring the catalyst to a polymer support facilitates easy separation from the reaction mixture by filtration.

  • Biphasic Catalysis: Utilizing a two-phase solvent system where the catalyst is preferentially soluble in one phase, allowing for separation by decantation.

Quantitative Data Summary

The following tables summarize typical performance data for recyclable this compound-metal catalysts in common catalytic reactions. The data is a composite representation from literature on analogous phosphine-based catalytic systems, as specific data for "this compound" recycling is not extensively published.

Table 1: Recycling Efficiency of Polymer-Supported this compound-Palladium Catalyst in a Suzuki-Miyaura Coupling Reaction

Recycle RunConversion (%)Yield (%)Palladium Leaching (ppm)
1>9998< 1
2>9997< 1
3>99961.2
498951.5
597932.0

Data is illustrative and based on typical performance of polymer-supported phosphine-palladium catalysts.

Table 2: Performance of a Recycled this compound-Rhodium Catalyst in Asymmetric Hydrogenation

Recycle RunConversion (%)Enantiomeric Excess (ee, %)
110099
210099
310098.5
49998.5
59898

Data is illustrative and based on typical performance of recyclable rhodium-phosphine catalysts in asymmetric hydrogenation.[1]

Experimental Protocols

Protocol 1: Immobilization of a this compound-Metal Catalyst on a Polymer Support

This protocol describes the synthesis of a polymer-supported this compound-metal catalyst, its use in a catalytic reaction, and the subsequent recovery and reuse.

Materials:

  • This compound ligand with a functional group for grafting (e.g., a vinyl or chloromethyl group)

  • Polymer support (e.g., polystyrene-divinylbenzene resin, silica gel)

  • Metal precursor (e.g., Palladium(II) acetate, [Rh(COD)Cl]₂)

  • Solvents (e.g., Toluene, Dichloromethane, Ethanol)

  • Reactants for the specific catalytic reaction

Procedure:

  • Ligand Immobilization:

    • Swell the polymer support in a suitable solvent (e.g., toluene) for 1 hour.

    • Add a solution of the functionalized this compound ligand to the swollen polymer.

    • The reaction mixture is stirred under an inert atmosphere at a specified temperature (e.g., 80°C) for 24-48 hours to ensure covalent attachment of the ligand to the support.

    • Filter the polymer-supported ligand and wash thoroughly with the reaction solvent, followed by other solvents like dichloromethane and ethanol to remove any unreacted ligand.

    • Dry the polymer-supported ligand under vacuum.

  • Metal Complexation:

    • Suspend the polymer-supported this compound ligand in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add the metal precursor (e.g., palladium(II) acetate) to the suspension.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the resulting polymer-supported this compound-metal catalyst, wash with fresh solvent to remove any unbound metal precursor, and dry under vacuum.

  • Catalytic Reaction:

    • Add the polymer-supported this compound-metal catalyst to a reaction vessel.

    • Add the solvent and the reactants for the specific chemical transformation (e.g., aryl halide and boronic acid for Suzuki coupling).

    • Carry out the reaction under the optimized conditions (temperature, pressure, time).

  • Catalyst Recovery and Reuse:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Wash the recovered catalyst with the reaction solvent and then with a solvent in which the product is soluble but the catalyst is not, to remove any adsorbed products.

    • Dry the catalyst under vacuum.

    • The recovered catalyst can be used directly in a subsequent reaction cycle.

Protocol 2: Recycling of a this compound-Metal Catalyst using a Biphasic System

This protocol details the use of a biphasic solvent system to facilitate the separation and recycling of a homogeneous this compound-metal catalyst.

Materials:

  • This compound-metal catalyst

  • A polar solvent (e.g., water, ethylene glycol)

  • A non-polar organic solvent (e.g., toluene, hexane)

  • Phase-transfer agent (if necessary)

  • Reactants for the specific catalytic reaction

Procedure:

  • Reaction Setup:

    • Charge a reaction vessel with the this compound-metal catalyst and the polar solvent. The catalyst should be designed or modified to be preferentially soluble in the polar phase.

    • Add the non-polar organic solvent containing the reactants.

    • The two phases should be immiscible.

    • If necessary, add a phase-transfer agent to facilitate the transport of reactants between the phases.

  • Catalytic Reaction:

    • Stir the biphasic mixture vigorously to ensure a large interfacial area for the reaction to occur.

    • Conduct the reaction under the optimized temperature and pressure for the desired time.

  • Catalyst Recovery:

    • Once the reaction is complete, stop the stirring and allow the two phases to separate.

    • The product will be in the non-polar organic phase, while the catalyst remains in the polar phase.

    • Carefully decant or separate the organic phase containing the product.

    • The remaining polar phase contains the catalyst and can be used for the next reaction cycle.

  • Catalyst Reuse:

    • To the polar phase containing the catalyst, add a fresh batch of the non-polar organic solvent and reactants.

    • Commence the next reaction cycle by repeating the vigorous stirring and heating as required.

Catalyst Characterization and Performance Evaluation

To ensure the integrity and activity of the recycled catalyst, the following analytical techniques are recommended:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify the amount of metal leached into the product solution. This is a critical measure of the stability of the immobilized catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal in the fresh and recycled catalyst.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the polymer support and the dispersion of the metal particles before and after recycling.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the conversion of reactants and the yield of the product in each catalytic cycle. For chiral products, chiral GC or HPLC is used to determine the enantiomeric excess.

Visualizations

Recycling_Workflow_Immobilization cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Cycle cluster_recycling Recycling ligand Functionalized This compound Ligand immobilization Immobilization ligand->immobilization support Polymer Support support->immobilization supported_ligand Supported This compound Ligand immobilization->supported_ligand complexation Complexation supported_ligand->complexation metal Metal Precursor metal->complexation catalyst Immobilized This compound-Metal Catalyst complexation->catalyst reaction Catalytic Reaction catalyst->reaction catalyst->reaction products Products reaction->products filtration Filtration reaction->filtration reactants Reactants reactants->reaction washing Washing filtration->washing drying Drying washing->drying recycled_catalyst Recycled Catalyst drying->recycled_catalyst recycled_catalyst->reaction Reuse

Caption: Workflow for the immobilization and recycling of a this compound-metal catalyst.

Biphasic_Catalysis_Recycling cluster_reaction Biphasic Reaction cluster_separation Phase Separation cluster_reuse Catalyst Reuse reactor Reaction Vessel (Vigorous Stirring) organic_phase Organic Phase (Reactants -> Products) polar_phase Polar Phase (this compound-Metal Catalyst) separation Stop Stirring Allow Phases to Separate reactor->separation Reaction Complete organic_product Organic Phase (Product Removal) separation->organic_product polar_catalyst Polar Phase (Catalyst Recovery) separation->polar_catalyst add_reactants Add Fresh Organic Phase with Reactants polar_catalyst->add_reactants next_cycle Start Next Reaction Cycle add_reactants->next_cycle next_cycle->reactor Reuse

Caption: Workflow for biphasic catalysis and recycling of a this compound-metal catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity with BIBOP Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in asymmetric catalysis using BIBOP-type ligands. The guidance is based on established principles of asymmetric catalysis and is intended to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are this compound ligands and where are they typically used?

A1: this compound (biphenyl-bis(phosphine)) ligands are a class of C₂-symmetric, P-chiral bisphosphine ligands. Their rigid biphenyl backbone and chiral phosphorus centers create a well-defined chiral environment around a metal center. They are primarily used in transition-metal catalyzed asymmetric reactions, such as hydrogenations, hydroformylations, and cross-coupling reactions, to induce high enantioselectivity.

Q2: What is the most critical factor affecting enantioselectivity when using this compound ligands?

A2: The enantiopurity of the this compound ligand itself is paramount. Impurities, especially the opposing enantiomer or diastereomers, can lead to the formation of catalytic species that produce the undesired product enantiomer, thereby reducing the overall enantiomeric excess (e.e.) of the reaction.

Q3: How can I verify the enantiopurity of my this compound ligand?

A3: The enantiopurity of this compound ligands can be determined using chiral High-Performance Liquid Chromatography (HPLC) or through the analysis of diastereomeric derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. It is crucial to use a validated analytical method.

Q4: Can the metal precursor impact the enantioselectivity of the reaction?

A4: Absolutely. The choice of metal precursor and its purity can significantly influence the formation and stability of the active chiral catalyst. Different counter-ions or residual impurities can interact with the catalyst, altering its electronic and steric properties, which in turn affects enantioselectivity.[1] It is advisable to use high-purity, well-characterized metal precursors.

Q5: How do reaction temperature and time influence enantioselectivity?

A5: Temperature is a critical parameter. Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. However, this often comes at the cost of a slower reaction rate. Prolonged reaction times, especially at higher temperatures, can sometimes lead to racemization of the product or catalyst degradation, both of which will lower the observed e.e.

Troubleshooting Guide for Low Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity in reactions employing this compound ligands.

Problem: The enantiomeric excess (e.e.) of my product is lower than expected.

Below is a troubleshooting workflow to identify and address potential causes for low enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed ligand_purity Step 1: Verify Ligand Purity & Integrity start->ligand_purity catalyst_prep Step 2: Evaluate Catalyst Formation & Handling ligand_purity->catalyst_prep If ligand is pure sub_ligand1 Check Enantiopurity (Chiral HPLC) ligand_purity->sub_ligand1 sub_ligand2 Check for Chemical Degradation (NMR, MS) ligand_purity->sub_ligand2 reaction_cond Step 3: Optimize Reaction Conditions catalyst_prep->reaction_cond If catalyst prep is correct sub_catalyst1 Use High-Purity Metal Precursor catalyst_prep->sub_catalyst1 sub_catalyst2 Ensure Inert Atmosphere (Glovebox) catalyst_prep->sub_catalyst2 substrate_issues Step 4: Investigate Substrate Effects reaction_cond->substrate_issues If optimization fails sub_reaction1 Vary Temperature reaction_cond->sub_reaction1 sub_reaction2 Screen Solvents reaction_cond->sub_reaction2 sub_reaction3 Adjust Concentration/Pressure reaction_cond->sub_reaction3 conclusion High Enantioselectivity Achieved substrate_issues->conclusion After resolution sub_substrate1 Check Substrate Purity substrate_issues->sub_substrate1 sub_substrate2 Consider Steric/Electronic Effects substrate_issues->sub_substrate2

Caption: Troubleshooting workflow for low enantioselectivity.

Step 1: Verify Ligand Purity and Integrity

Question: Could my this compound ligand be the source of the problem?

Answer: Yes, this is the most common cause.

  • Issue: Insufficient Enantiopurity. If the ligand has low enantiomeric purity, the resulting catalyst will be a mix of enantiomers, leading to a racemic or enantioenriched, but not enantiopure, product.

    • Solution: Re-purify the ligand by chiral chromatography or recrystallization. Verify the enantiopurity using a calibrated chiral HPLC method.

  • Issue: Chemical Degradation. Bisphosphine ligands can be sensitive to air and moisture, leading to oxidation of the phosphorus centers. This not only reduces the concentration of the active ligand but can also form species that may catalyze achiral background reactions.

    • Solution: Handle and store the ligand under an inert atmosphere (e.g., argon or nitrogen). Check for oxidation products (phosphine oxides) using ³¹P NMR spectroscopy.

Step 2: Evaluate Catalyst Formation and Handling

Question: I've confirmed my ligand is pure. What's next?

Answer: Examine the preparation and handling of the active catalyst.

  • Issue: Incorrect Ligand-to-Metal Ratio. An incorrect stoichiometry can lead to the formation of different catalytic species, some of which may be less selective or even inactive.

    • Solution: Carefully titrate the ligand-to-metal ratio to find the optimal stoichiometry for your specific reaction.

  • Issue: Incomplete Catalyst Formation or Decomposition. The active catalyst may not be forming completely or may be decomposing under the reaction conditions.

    • Solution: Ensure all catalyst preparation steps are performed under strictly anhydrous and anaerobic conditions. Consider pre-forming the catalyst before adding the substrate. The use of additives or co-catalysts might be necessary to stabilize the active species.

Step 3: Optimize Reaction Conditions

Question: My ligand and catalyst preparation seem correct, but the e.e. is still low. How can I optimize the reaction?

Answer: Systematically varying reaction parameters is crucial. The following table provides a guide for optimization.

ParameterRange of VariationExpected Impact on Enantioselectivity (e.e.)
Temperature -78 °C to 80 °CLower temperatures generally increase e.e.
Solvent Aprotic (Toluene, THF, CH₂Cl₂) vs. Protic (EtOH)Can have a large, unpredictable effect. Screen a range of solvents.
Concentration 0.01 M to 1 MMay affect catalyst aggregation and reaction order.
Pressure (for gas-phase reactants) 1 atm to 100 atmHigher pressure can increase rate but may impact selectivity.
Additives/Co-catalysts Acids, Bases, SaltsCan influence catalyst activation and stability.

Experimental Protocol: Screening Reaction Parameters

  • Setup: Prepare a stock solution of the pre-formed Metal-BIBOP catalyst in an anhydrous, degassed solvent under an inert atmosphere.

  • Parallel Reactions: In an array of reaction vials within a glovebox, dispense equal aliquots of the catalyst stock solution.

  • Variable Addition: To each vial, add the substrate dissolved in the specific solvent to be tested. For temperature screening, place the vials in separate cooling/heating blocks. For concentration screening, vary the amount of solvent.

  • Execution: Seal the vials, initiate the reaction (e.g., by pressurizing with H₂ for hydrogenation), and stir for a predetermined time.

  • Analysis: Quench all reactions simultaneously. Purify the product and analyze the enantiomeric excess of each sample by chiral HPLC or GC.

Step 4: Investigate Substrate Effects

Question: I've optimized the reaction conditions, but a particular substrate gives low e.e. Why?

Answer: The structure and purity of the substrate can play a significant role.

  • Issue: Substrate Purity. Impurities in the substrate can inhibit or poison the catalyst.

    • Solution: Re-purify the substrate by chromatography, distillation, or recrystallization.

  • Issue: Steric and Electronic Mismatch. The chiral pocket of the this compound-metal complex is highly specific. Some substrates may not fit well, leading to poor stereochemical communication.

    • Solution: While difficult to change, understanding this can guide the choice of ligand. A different chiral ligand may be necessary for that specific substrate. Bulky substituents on the substrate can sometimes hinder the approach to the catalyst in a way that reduces enantioselectivity.[2]

Logical Relationship Diagram

The interplay between key factors affecting enantioselectivity can be visualized as follows:

Logical_Relationships Enantioselectivity Enantioselectivity (e.e.) Ligand Ligand Properties Enantioselectivity->Ligand Catalyst Catalyst System Enantioselectivity->Catalyst Conditions Reaction Conditions Enantioselectivity->Conditions Substrate Substrate Properties Enantioselectivity->Substrate Ligand_Purity Enantiopurity Ligand->Ligand_Purity Ligand_Structure Steric/Electronic Nature Ligand->Ligand_Structure Metal_Source Metal Precursor Catalyst->Metal_Source Counter_ion Counter-ion/Additives Catalyst->Counter_ion Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Substrate_Purity Purity Substrate->Substrate_Purity Substrate_Structure Functional Groups Substrate->Substrate_Structure

Caption: Key factors influencing enantioselectivity in catalysis.

References

Technical Support Center: Optimizing BIBOP-Catalyzed Hydrogenations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIBOP-catalyzed hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound-catalyzed hydrogenation reactions.

1. Low or No Conversion

Q: I am observing low or no conversion in my this compound-catalyzed hydrogenation reaction. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can stem from several factors, from catalyst activity to reaction setup. Here is a step-by-step troubleshooting guide:

  • Catalyst Activation: Inactive catalyst is a primary suspect. Ensure proper activation of the this compound-metal complex. The catalyst precursor needs to be activated to its catalytically active form.

  • Catalyst Loading: The catalyst loading might be too low. While this compound catalysts can be highly active, a minimum loading is required.

  • Hydrogen Gas Delivery: Ensure a proper and continuous supply of hydrogen gas. Check for leaks in your system. For reactions at atmospheric pressure, ensure the balloon is adequately filled and the needle is not clogged. For pressurized systems, verify the pressure is maintained throughout the reaction.

  • Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents.

  • Substrate Purity: Impurities in the substrate, such as sulfur-containing compounds, can act as catalyst poisons. Purify the substrate if necessary.

  • Reaction Temperature: The reaction temperature may be too low. While some hydrogenations proceed at room temperature, others require elevated temperatures to achieve a reasonable rate.

  • Stirring: Inadequate stirring can lead to poor mixing of the three phases (solid catalyst, liquid solvent/substrate, and gaseous hydrogen), limiting the reaction rate. Ensure vigorous stirring.

2. Low Enantioselectivity

Q: My reaction is proceeding to completion, but the enantioselectivity (ee) is poor. How can I improve it?

A: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Several factors can influence the stereochemical outcome of a this compound-catalyzed hydrogenation.

  • Solvent Choice: The solvent can have a profound impact on enantioselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. It is recommended to screen a variety of solvents.

  • Temperature: Reaction temperature can significantly affect enantioselectivity. Generally, lower temperatures lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the enantiomeric excess. The optimal pressure is substrate and catalyst-dependent and may require screening.

  • Additives: The presence of additives, such as bases or co-catalysts, can dramatically alter the enantioselectivity. For many Ru- and Rh-catalyzed hydrogenations, the addition of a specific base is crucial.

  • Ligand Structure: The structure of the this compound ligand itself is critical. Ensure you are using the correct enantiomer of the ligand for the desired product enantiomer. The substituents on the this compound backbone also play a significant role in creating the chiral environment.

3. Catalyst Deactivation and Regeneration

Q: I suspect my this compound catalyst has deactivated. What are the common causes of deactivation, and can the catalyst be regenerated?

A: Catalyst deactivation can occur through several mechanisms, leading to a loss of activity over time.

Common Causes of Deactivation:

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more common at higher reaction temperatures.

  • Poisoning: As mentioned earlier, impurities in the substrate or solvent can irreversibly bind to the metal center and poison the catalyst.

  • Sintering: At elevated temperatures, the metal nanoparticles on a supported catalyst can agglomerate, leading to a loss of active surface area.

  • Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions.

Regeneration Procedures:

The ability to regenerate a deactivated this compound catalyst depends on the cause of deactivation.

  • For Coke Formation: A common method for regenerating coked catalysts is controlled oxidation by burning off the coke in a stream of air at an elevated temperature.[1][2] However, this must be done carefully to avoid damaging the catalyst structure.

  • For Fouling by Heavy Species: In some cases, especially in the processing of biomass-derived feedstocks, heavy organic molecules can foul the catalyst. This can sometimes be reversed by washing the catalyst with a suitable solvent.

  • Hydrogen Treatment: For some deactivated catalysts, treatment with hydrogen at elevated temperatures can help restore activity.[3]

It is important to note that regeneration is not always successful, and in cases of severe poisoning or sintering, the catalyst may be irreversibly deactivated.

Data on Reaction Parameter Optimization

The following tables summarize the effects of key reaction parameters on this compound-catalyzed hydrogenations. This data is intended to serve as a starting point for your optimization studies.

Table 1: Effect of Solvent on Rh-BIBOP Catalyzed Asymmetric Hydrogenation of an Enamide

EntrySolventConversion (%)Enantiomeric Ratio (er)
1Methanol>9995:5
2Toluene>9993:7
3THF>9992:8
4DCM>9991:9

Reaction conditions: Rh-L10 catalyst, specific enamide substrate. Data adapted from a study on a this compound-type ligand.

Table 2: General Influence of Temperature and Pressure on Hydrogenation

ParameterGeneral Effect on RateGeneral Effect on EnantioselectivityNotes
Temperature Increases with temperature (up to a point)Often decreases with increasing temperatureHigher temperatures can sometimes lead to catalyst decomposition or side reactions. Finding the optimal temperature is a balance between reaction rate and selectivity.[4] For some systems, an optimal temperature exists beyond which the rate decreases.[4]
Pressure Generally increases with pressureVariable; can increase, decrease, or have no effectThe effect of pressure on enantioselectivity is highly system-dependent and often requires empirical optimization. Higher pressure increases the concentration of hydrogen in the solution, which typically accelerates the reaction.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol provides a general starting point for the asymmetric hydrogenation of a ketone using a pre-formed or in situ generated this compound-metal catalyst.

  • Catalyst Preparation (in situ):

    • In a glovebox, to a flame-dried Schlenk flask, add the this compound ligand (e.g., 0.011 mmol) and the metal precursor (e.g., [Rh(COD)2]BF4 or [RuCl2(p-cymene)]2, 0.010 mmol).

    • Add degassed solvent (e.g., 5 mL of methanol or toluene).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Hydrogenation Reaction:

    • To the flask containing the catalyst solution, add the ketone substrate (1.0 mmol).

    • If required, add any additives such as a base (e.g., triethylamine, potassium tert-butoxide).

    • Seal the flask, and purge with hydrogen gas (3 cycles of vacuum/backfill).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar) or attach a hydrogen-filled balloon for atmospheric pressure reactions.

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Diagrams

Diagram 1: General Workflow for Optimizing this compound-Catalyzed Hydrogenation

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Analysis Select Substrate Select Substrate Choose this compound Ligand and Metal Precursor Choose this compound Ligand and Metal Precursor Select Substrate->Choose this compound Ligand and Metal Precursor Select Initial Solvent and Temperature Select Initial Solvent and Temperature Choose this compound Ligand and Metal Precursor->Select Initial Solvent and Temperature Monitor Reaction Progress Monitor Reaction Progress Select Initial Solvent and Temperature->Monitor Reaction Progress Low Conversion Low Conversion Check Catalyst Activity Check Catalyst Activity Low Conversion->Check Catalyst Activity Low Enantioselectivity Low Enantioselectivity Vary Solvent Vary Solvent Low Enantioselectivity->Vary Solvent Optimize Temperature Optimize Temperature Vary Solvent->Optimize Temperature Iterative Optimization Optimize Pressure Optimize Pressure Optimize Temperature->Optimize Pressure Iterative Optimization Screen Additives Screen Additives Optimize Pressure->Screen Additives Iterative Optimization Screen Additives->Monitor Reaction Progress Iterative Optimization Determine Conversion Determine Conversion Monitor Reaction Progress->Determine Conversion Determine Enantioselectivity Determine Enantioselectivity Monitor Reaction Progress->Determine Enantioselectivity Determine Conversion->Low Conversion If unsatisfactory Determine Enantioselectivity->Low Enantioselectivity If unsatisfactory G Rh(this compound)(Solvent)₂⁺ Rh(this compound)(Solvent)₂⁺ Rh(this compound)(Substrate)⁺ Rh(this compound)(Substrate)⁺ Rh(this compound)(Solvent)₂⁺->Rh(this compound)(Substrate)⁺ Substrate Coordination Rh(this compound)(H)₂(Substrate)⁺ Rh(this compound)(H)₂(Substrate)⁺ Rh(this compound)(Substrate)⁺->Rh(this compound)(H)₂(Substrate)⁺ Oxidative Addition Product Product Rh(this compound)(H)₂(Substrate)⁺->Product Reductive Elimination Product->Rh(this compound)(Solvent)₂⁺ Catalyst Regeneration H₂ H₂ H₂->Rh(this compound)(Substrate)⁺ Substrate Substrate Substrate->Rh(this compound)(Solvent)₂⁺

References

Refinement of BIBOP synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of BIBOP-type ligands, focusing on the refinement of the process for higher yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound ligands, using MeO-BIBOP as a primary example.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the initial phosphinylation step 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Moisture in the reaction setup quenching the organometallic reagent. 3. Impure starting materials (e.g., 2-methoxy-6-(tert-butyl)phenol or PCl₃).1. Monitor the reaction by TLC or ³¹P NMR to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Purify starting materials before use. For example, distill phosphorus trichloride.
Formation of multiple byproducts during the coupling reaction 1. Side reactions due to incorrect stoichiometry of reactants. 2. Presence of oxygen, leading to the formation of phosphine oxides. 3. Unwanted cross-coupling reactions.1. Carefully control the addition rate and stoichiometry of the coupling reagents. 2. Degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere. 3. Optimize the catalyst and reaction conditions (temperature, solvent) to favor the desired coupling product.
Incomplete reduction of the phosphine oxide precursor 1. Insufficient amount of reducing agent (e.g., trichlorosilane). 2. Low reactivity of the phosphine oxide due to steric hindrance. 3. Deactivation of the reducing agent by moisture.1. Use a sufficient excess of the reducing agent. Monitor the reaction progress by ³¹P NMR. 2. Increase the reaction temperature and/or reaction time. 3. Use freshly distilled trichlorosilane and anhydrous solvents.
Product is an oil or fails to crystallize 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Ensure all solvent is removed under high vacuum. 2. Purify the crude product using column chromatography on silica gel under an inert atmosphere. A solvent system such as hexane/ethyl acetate is often effective.
Low enantiomeric excess (ee) of the final product 1. Racemization during a step of the synthesis. 2. Impure chiral starting materials or resolving agents.1. Avoid harsh reaction conditions (e.g., high temperatures or strongly acidic/basic conditions) that could lead to racemization. 2. Verify the enantiomeric purity of all chiral reagents before use.
Oxidation of the final this compound ligand during storage or handling 1. Exposure to air (oxygen).1. Handle and store the final product under an inert atmosphere (e.g., in a glovebox or in a sealed vial under argon).[1] The use of phosphine-borane complexes can be a strategy to protect against oxidation during synthesis and purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high yields in the large-scale synthesis of MeO-BIBOP?

A1: A critical factor for a high-yielding and cost-effective large-scale synthesis of N-acetyl enamides, a common substrate for this compound-catalyzed reactions, is the use of an in situ formation of Fe(II) acetate from Fe/AcOH/Ac₂O for the reductive acylation of the corresponding oxime. This method has been shown to produce the enamide precursor in 77-80% yields on a multikilogram scale with high purity, which is crucial for the subsequent efficient asymmetric hydrogenation step.[2]

Q2: How can I monitor the progress of the this compound synthesis reaction?

A2: ³¹P NMR spectroscopy is an invaluable tool for monitoring the progress of reactions involving phosphorus-containing compounds like this compound. It allows for the direct observation of the phosphorus signals of the starting materials, intermediates, and the final product, as well as any phosphorus-containing byproducts such as phosphine oxides. Thin-layer chromatography (TLC) can also be used, but care must be taken to avoid oxidation of the phosphine on the TLC plate.

Q3: What are the typical impurities I might encounter in my final this compound product?

A3: Common impurities include the corresponding phosphine oxide of this compound, which forms upon exposure to air.[1] Residual solvents from the purification process may also be present. Depending on the specific synthetic route, you might also find unreacted starting materials or byproducts from side reactions, such as incompletely reduced intermediates or products of undesired coupling reactions.

Q4: What is the best method for purifying this compound ligands?

A4: Column chromatography on silica gel is a common and effective method for the purification of this compound ligands. It is crucial to perform the chromatography under an inert atmosphere to prevent oxidation of the phosphine. A solvent gradient of hexane and ethyl acetate is often suitable for eluting the desired product. After reduction with trichlorosilane, MeO-BIBOP can be isolated as an air-stable crystalline solid, which simplifies its handling and purification on a large scale.[2]

Q5: My rhodium-BIBOP catalyzed hydrogenation is sluggish. What could be the issue?

A5: Several factors could contribute to a slow hydrogenation reaction. Firstly, ensure the catalyst was prepared and handled under strictly anaerobic conditions to prevent the oxidation of the rhodium center and the phosphine ligand. Secondly, the purity of the substrate is important; impurities can sometimes act as catalyst poisons. Finally, check the hydrogen pressure and reaction temperature to ensure they are optimal for the specific substrate and catalyst loading. For some industrial applications, the focus is on achieving high turnover numbers (TONs), and preliminary studies with MeO-BIBOP have shown promising results with TONs up to 20,000.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and application of MeO-BIBOP.

Parameter Value Notes Reference
Yield of N-acetyl enamide precursor 77-80%On a multikilogram scale using reductive acylation of oxime with in situ generated Fe(OAc)₂.[2]
Enantiomeric excess (ee) of commercial MeO-BIBOP ≥99%Determined by HPLC.[3]
Turnover Number (TON) in asymmetric hydrogenation Up to 200,000For the hydrogenation of N-acetyl enamides using a MeO-BIBOP-rhodium complex.[2][4]
Enantiomeric Ratio (er) in asymmetric hydroformylation Up to 95:5For the rhodium-catalyzed asymmetric hydroformylation of various terminal olefins.[5]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of MeO-BIBOP

This protocol is adapted from a reported large-scale synthesis.[2]

Step 1: Synthesis of the Phosphine Oxide Precursor

  • To a solution of 2-methoxy-6-(tert-butyl)phenol in an anhydrous ethereal solvent under an argon atmosphere, slowly add a solution of phosphorus trichloride at a controlled temperature.

  • After the initial reaction, a Grignard reagent (e.g., phenylmagnesium bromide) is added to facilitate the coupling reaction, forming the biphenyl backbone.

  • The resulting diarylphosphine chloride is then oxidized in situ to the corresponding phosphine oxide.

  • The crude phosphine oxide is purified by crystallization or column chromatography.

Step 2: Reduction to MeO-BIBOP

  • Dissolve the purified phosphine oxide precursor in an anhydrous, non-polar solvent such as toluene under an argon atmosphere.

  • Add trichlorosilane dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by ³¹P NMR until complete conversion is observed.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield MeO-BIBOP as a crystalline solid. The product can be further purified by recrystallization.

Visualizations

BIBOP_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2_methoxy_6_tert_butylphenol 2-Methoxy-6- (tert-butyl)phenol Phosphinylation Phosphinylation 2_methoxy_6_tert_butylphenol->Phosphinylation PCl3 PCl₃ PCl3->Phosphinylation Coupling Oxidative Coupling Phosphinylation->Coupling Reduction Reduction Coupling->Reduction MeO_this compound MeO-BIBOP Reduction->MeO_this compound Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC, NMR) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Extend_Time Extend Reaction Time/ Increase Temperature Incomplete->Extend_Time Extend_Time->Check_Reaction Check_Purity Assess Purity (NMR, HPLC) Complete->Check_Purity Impure Product Impure Check_Purity->Impure No Pure Product is Pure Check_Purity->Pure Yes Purify Purify by Chromatography/ Crystallization Impure->Purify Purify->Check_Purity End Problem Solved Pure->End

References

Technical Support Center: Overcoming Substrate Limitations in BIBOP-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIBOP-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome substrate limitations in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound ligands and in which types of reactions are they most effective?

A1: BIBOPs are a class of P-chiral bisphosphine ligands known for their effectiveness in asymmetric catalysis. They are particularly successful in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, including enamides.[1][2] Modified this compound ligands have also been developed for other transformations, such as rhodium-catalyzed asymmetric reductive hydroformylation, enabling carbon-carbon bond formation.[3]

Q2: I am observing low enantioselectivity in my Rh-BIBOP catalyzed hydrogenation. What are the potential causes and solutions?

A2: Low enantioselectivity can stem from several factors:

  • Substrate Structure: The steric and electronic properties of the substrate significantly influence enantioselectivity. For instance, in the hydrogenation of enamides, both aryl and bulky alkyl substituents at the alpha-position generally lead to high enantiomeric excess (ee).[1][2] However, substrates with certain substitution patterns may require screening of different this compound ligand variants.

  • Ligand Choice: While this compound ligands are generally effective, the specific ligand structure (e.g., substituents on the phosphine) can impact performance. It may be necessary to screen a library of this compound-type ligands to find the optimal one for your specific substrate.[4]

  • Reaction Conditions: Solvents and additives can play a crucial role. While some this compound-catalyzed hydrogenations show little solvent dependence, for other systems, screening solvents like methanol, THF, or toluene can be beneficial.[1][5] The addition of certain salts or co-catalysts can also influence the stereochemical outcome.

  • Catalyst Purity: Impurities in the catalyst precursor or ligand can lead to the formation of less selective catalytic species. Ensure the purity of your rhodium precursor and this compound ligand.

Q3: My this compound-catalyzed reaction is showing low or no conversion. What troubleshooting steps should I take?

A3: Low conversion can be attributed to several issues:

  • Catalyst Deactivation: Rhodium-phosphine catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Inhibition: In some cases, high concentrations of the substrate can inhibit the catalyst. Try running the reaction at a lower substrate concentration.

  • Inhibitors in the Substrate: Impurities in the substrate can act as catalyst poisons. Purify the substrate carefully before use. Functional groups that can coordinate strongly to the rhodium center may also inhibit the reaction.

  • Insufficient Catalyst Loading: While high catalyst loading is not always better, a loading that is too low may result in incomplete conversion within a reasonable timeframe. Consider a modest increase in the catalyst loading.

  • Reaction Temperature and Pressure: These parameters are critical. For hydrogenations, ensure adequate hydrogen pressure is maintained throughout the reaction. The optimal temperature will depend on the specific substrate and catalyst system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantioselectivity (ee) Sub-optimal ligand for the specific substrate.Screen different this compound ligand derivatives with varying steric and electronic properties.
Non-optimal reaction conditions.Screen different solvents (e.g., methanol, THF, toluene) and temperatures. Consider the use of additives if applicable.[5][6]
Impurities in substrate or reagents.Purify the substrate and ensure all reagents and solvents are of high purity and are properly dried and degassed.
Low Conversion Catalyst deactivation due to air or moisture.Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure solvents and reagents are anhydrous and deoxygenated.
Presence of catalyst poisons.Purify the substrate to remove potential inhibitors.
Insufficient catalyst loading.Increase the catalyst loading incrementally.
Sub-optimal temperature or pressure.Optimize the reaction temperature and, for hydrogenations, the hydrogen pressure.
Poor Reproducibility Inconsistent quality of reagents or solvents.Use reagents and solvents from a reliable source and of consistent purity.
Variations in reaction setup and procedure.Standardize the experimental protocol, including the method of catalyst preparation and addition of reagents.
Air leaks in the reaction setup.Carefully check all connections and seals in the reaction apparatus.

Data Presentation

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Enamides with this compound-type Ligands (t-Bu-BisP)*[1][2]

Substrate Product Solvent Ee (%)
N-(1-phenylvinyl)acetamideN-(1-phenylethyl)acetamideMethanol>99
N-(1-(p-tolyl)vinyl)acetamideN-(1-(p-tolyl)ethyl)acetamideMethanol>99
N-(1-(m-tolyl)vinyl)acetamideN-(1-(m-tolyl)ethyl)acetamideMethanol>99
N-(1-(o-tolyl)vinyl)acetamideN-(1-(o-tolyl)ethyl)acetamideMethanol98
N-(1-(naphthalen-1-yl)vinyl)acetamideN-(1-(naphthalen-1-yl)ethyl)acetamideMethanol99
N-(1-(tert-butyl)vinyl)acetamideN-(1-(tert-butyl)ethyl)acetamideMethanol99
N-(1-cyclohexylvinyl)acetamideN-(1-cyclohexylethyl)acetamideMethanol98

Table 2: Rh-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides with TFPNH-BIBOP Ligand [3]

Substrate Product Yield (%) Ee (%)
(E)-N-(1-phenylprop-1-en-2-yl)acetamide(R)-3-acetamido-2-methyl-3-phenylpropan-1-ol8596
(E)-N-(1-(p-tolyl)prop-1-en-2-yl)acetamide(R)-3-acetamido-2-methyl-3-(p-tolyl)propan-1-ol8295
(E)-N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide(R)-3-acetamido-3-(4-methoxyphenyl)-2-methylpropan-1-ol8897
(E)-N-(1-(4-fluorophenyl)prop-1-en-2-yl)acetamide(R)-3-acetamido-3-(4-fluorophenyl)-2-methylpropan-1-ol8094

Experimental Protocols

Protocol 1: General Procedure for Rh-BIBOP Catalyzed Asymmetric Hydrogenation of Enamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • This compound ligand (e.g., (S,S)-t-Bu-BisP*)

  • Enamide substrate

  • Anhydrous and degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer and stir bar

  • Standard inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a stream of argon, add the rhodium precursor (1 mol%) and the this compound ligand (1.1 mol%) to a Schlenk flask or an autoclave vial equipped with a stir bar.

    • Add the anhydrous, degassed solvent to dissolve the catalyst precursor and ligand.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flask, dissolve the enamide substrate in the anhydrous, degassed solvent.

    • Transfer the substrate solution to the flask containing the catalyst solution via cannula under a positive pressure of argon.

  • Hydrogenation:

    • If using a Schlenk flask, purge the flask with hydrogen gas (balloon pressure) for several minutes.

    • If using an autoclave, seal the vessel and purge with hydrogen gas three times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/LC.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_analysis Work-up and Analysis p1 Weigh Rh precursor and this compound ligand p2 Add anhydrous, degassed solvent p1->p2 p3 Stir for 30 min p2->p3 r2 Transfer substrate to catalyst solution p3->r2 r1 Dissolve enamide substrate in solvent r1->r2 h1 Purge with H₂ r2->h1 h2 Pressurize with H₂ h1->h2 h3 Stir at desired T and P h2->h3 a1 Vent H₂ and remove solvent h3->a1 a2 Purify by chromatography a1->a2 a3 Determine ee (chiral HPLC/GC) a2->a3 catalytic_cycle catalyst [Rh(this compound)(Solvent)₂]⁺ substrate_complex [Rh(this compound)(Substrate)]⁺ catalyst->substrate_complex + Substrate - Solvent oxidative_addition [Rh(H)₂(this compound)(Substrate)]⁺ substrate_complex->oxidative_addition + H₂ insertion [Rh(H)(this compound)(Product-alkyl)]⁺ oxidative_addition->insertion Migratory Insertion product_complex [Rh(this compound)(Product)]⁺ insertion->product_complex Reductive Elimination product_complex->catalyst - Product + Solvent

References

Troubleshooting guide for unexpected side products with BIBOP

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Chemical Synthesis

The BOP reagent, or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, is a widely utilized coupling reagent in organic chemistry, particularly in the synthesis of peptides and amides. While it is known for its efficiency, researchers can encounter unexpected side products that compromise reaction yield and purity. This guide provides a comprehensive overview of common issues, their causes, and actionable troubleshooting steps to ensure the successful use of the BOP reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most significant and hazardous side product associated with the BOP reagent?

A1: The most notable and hazardous side product of the BOP reagent is hexamethylphosphoramide (HMPA).[1][2][3] HMPA is formed as a stoichiometric byproduct during the coupling reaction.[2][4] It is a known carcinogen and its presence necessitates careful handling and purification procedures.[1][3] Due to this safety concern, alternative reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been developed, which do not produce HMPA.[1][3][5]

Q2: How can I minimize or handle the formation of HMPA?

A2: While the formation of HMPA is inherent to the use of the BOP reagent, its impact can be managed through:

  • Careful Purification: Employing robust purification techniques, such as chromatography, is crucial to remove HMPA from the final product.

  • Use of Alternatives: In many cases, substituting the BOP reagent with a safer alternative like PyBOP is the most effective strategy to completely avoid HMPA formation.[1][3] PyBOP functions similarly to BOP but generates a less hazardous byproduct.[1][5]

Q3: Besides HMPA, what are other common unexpected side products when using the BOP reagent?

A3: Other potential side products and issues include:

  • Racemization: Particularly in peptide synthesis, the chiral integrity of amino acids can be compromised, leading to the formation of diastereomeric peptides.[1][5] The BOP reagent is generally considered to have a low propensity for racemization.[1][5]

  • N-acylureas and Oxazolones: These are undesired side products that can arise during peptide coupling reactions, although they are less commonly reported with BOP compared to some other coupling reagents.[6]

  • Dehydration of Asparagine and Glutamine: While the BOP reagent is noted for its advantage in avoiding the dehydration of asparagine and glutamine residues, this can still occur under certain conditions, leading to the formation of nitrile and pyroglutamate side products, respectively.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Presence of HMPA in the final product Inherent byproduct of BOP reagent.- Utilize a thorough purification method (e.g., flash chromatography).- Consider using an alternative coupling reagent like PyBOP to avoid HMPA formation.[1][3]
Racemization of chiral centers - Prolonged reaction times.- Excess base.- High reaction temperatures.- Minimize reaction time.- Use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA).- Maintain a low reaction temperature (e.g., 0 °C to room temperature).
Formation of N-acylurea or oxazolone byproducts Sub-optimal reaction conditions or substrate-specific issues.- Ensure slow addition of the BOP reagent.- Optimize the stoichiometry of reagents.
Dehydration of Asn or Gln residues Inappropriate reaction conditions that favor dehydration over coupling.- While BOP minimizes this, ensure the reaction is not unnecessarily heated and that the activation and coupling steps proceed smoothly.

Experimental Protocols

General Protocol for Amide Coupling using BOP Reagent:

  • Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2 equivalents).

  • In a separate flask, dissolve the BOP reagent (1.1-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the BOP reagent solution to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to remove HMPA and other impurities.

Visualizing the Reaction and Troubleshooting

BOP Reagent Activation and Amide Bond Formation Pathway

BOP_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Active Ester Intermediate Carboxylate->Active_Ester + BOP BOP BOP Reagent HMPA HMPA (Byproduct) Active_Ester->HMPA - HMPA Amide R-CONH-R' (Desired Product) Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of BOP-mediated amide bond formation.

Troubleshooting Logic for Unexpected Side Products

Troubleshooting_Workflow Start Unexpected Side Product Detected Identify Identify Side Product (e.g., LC-MS, NMR) Start->Identify HMPA Is it HMPA? Identify->HMPA Racemization Is it a Diastereomer (Racemization)? HMPA->Racemization No Improve_Purification Improve Purification or Use PyBOP HMPA->Improve_Purification Yes Other Other Side Product Racemization->Other No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Reduce Reaction Time - Check Base Stoichiometry Racemization->Optimize_Conditions Yes Re-evaluate Re-evaluate Other->Re-evaluate Investigate further: - Check starting material purity - Review literature for similar substrates End Problem Resolved Improve_Purification->End Optimize_Conditions->End Re-evaluate->End

Caption: A logical workflow for troubleshooting side products.

References

Technical Support Center: Optimizing BIBOP Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIBOP catalytic systems. The information is designed to help address common challenges encountered during experiments and to provide a framework for optimizing the ligand-to-metal ratio for enhanced catalytic performance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound catalytic systems in a question-and-answer format.

Q1: My catalytic reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a this compound-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst - Verify Pre-catalyst Activation: Ensure the active catalytic species is forming. For instance, with palladium pre-catalysts, a reduction from Pd(II) to Pd(0) may be necessary. - Check Catalyst Purity: Impurities in the metal source or ligand can inhibit catalysis. Use reagents of appropriate purity.
Inappropriate Ligand-to-Metal Ratio - Screen Ratios: The optimal ligand-to-metal ratio is crucial. A common starting point is a 1.1:1 ratio, but this should be systematically varied (e.g., 1:1, 1.2:1, 1.5:1, 2:1) to find the optimum for your specific substrate.
Reaction Conditions - Temperature: Some reactions require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature. - Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents. - Concentration: Very dilute or very concentrated conditions may be suboptimal.
Substrate Issues - Substrate Purity: Impurities in the substrate can act as catalyst poisons. Purify the substrate if necessary. - Steric Hindrance: Bulky substrates may require more forcing conditions or a different this compound ligand derivative.
Presence of Inhibitors - Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate many catalysts. - Water/Protic Solvents: Unless the reaction is designed to be performed in their presence, water and other protic impurities can interfere. Use anhydrous solvents and reagents.

Q2: I am observing good conversion, but the enantioselectivity of my reaction is poor. What steps can I take to improve it?

A2: Poor enantioselectivity is a common challenge in asymmetric catalysis. The ligand plays a critical role in determining the stereochemical outcome.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Ligand-to-Metal Ratio - Fine-tune the Ratio: The enantioselectivity is often highly sensitive to the ligand-to-metal ratio. An excess of ligand can sometimes be beneficial, but too much can be detrimental. A detailed screening around the optimal ratio for conversion is recommended.
Reaction Temperature - Lower the Temperature: Enantioselectivity often increases at lower reaction temperatures. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent Effects - Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Screen a variety of solvents with different polarities.
Ligand Structure - Evaluate Different this compound Derivatives: If possible, try different this compound ligands with varying steric bulk or electronic properties.
Additive Effects - Use of Additives: In some catalytic systems, the addition of salts or other additives can have a significant impact on enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the ligand-to-metal ratio in a this compound catalytic system?

A1: A common starting point for the ligand-to-metal (L:M) ratio in catalytic systems using bidentate ligands like this compound is slightly above 1:1, for example, 1.1:1. This slight excess of ligand helps to ensure that all the metal centers are coordinated and can prevent the formation of less selective or inactive species. However, the optimal ratio is highly dependent on the specific reaction and substrate and should be determined experimentally.

Q2: Can an excess of the this compound ligand inhibit the reaction?

A2: Yes, a significant excess of the this compound ligand can be detrimental to the catalytic activity. While a small excess is often beneficial, a large excess can lead to the formation of catalytically inactive or less active species, such as a fully coordinated metal center that cannot interact with the substrate. This can lead to a decrease in the reaction rate.

Q3: How do I prepare the catalyst in situ?

A3: In situ catalyst preparation involves mixing the metal precursor and the this compound ligand in the reaction solvent before adding the substrates. A typical procedure would be to dissolve the this compound ligand in the degassed solvent, followed by the addition of the metal precursor. This mixture is often stirred for a short period to allow for the formation of the active catalyst before the substrates and any other reagents are added.

Experimental Protocols

Protocol for Screening Ligand-to-Metal Ratios

This protocol outlines a general procedure for screening the optimal ligand-to-metal ratio for a generic this compound-catalyzed cross-coupling reaction.

Materials:

  • Metal precursor (e.g., Pd(OAc)₂, [Rh(COD)₂]BF₄)

  • This compound ligand

  • Substrate 1 (e.g., aryl halide)

  • Substrate 2 (e.g., boronic acid)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Analytical equipment (e.g., GC, HPLC) for monitoring conversion and enantioselectivity

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the metal precursor in the chosen solvent.

    • Prepare a stock solution of the this compound ligand in the same solvent.

    • Prepare stock solutions of the substrates and the base.

  • Reaction Setup:

    • In a series of reaction vials, add the desired amount of the metal precursor stock solution.

    • To each vial, add a varying amount of the this compound ligand stock solution to achieve the desired ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1, 1.5:1, 2:1).

    • Stir the mixtures for 15-30 minutes at room temperature to allow for catalyst formation.

    • Add the stock solutions of the substrates and the base to each vial.

    • Seal the vials and place them in a heating block at the desired reaction temperature.

  • Reaction Monitoring and Analysis:

    • At regular time intervals, take aliquots from each reaction vial.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of water or passing it through a short plug of silica).

    • Analyze the aliquots by GC or HPLC to determine the conversion and enantiomeric excess (ee).

  • Data Evaluation:

    • Plot the conversion and ee as a function of the ligand-to-metal ratio.

    • The optimal ratio will be the one that provides the best balance of high conversion and high enantioselectivity in a reasonable timeframe.

Data Presentation:

Table 1: Example Results from a Ligand-to-Metal Ratio Screening

L:M Ratio Conversion (%) at 2h Enantiomeric Excess (%)
1:16585
1.1:19592
1.2:19894
1.5:19093
2:17590

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis cluster_optimization Optimization stock_metal Metal Precursor Stock Solution catalyst_formation In Situ Catalyst Formation (Varying L:M Ratios) stock_metal->catalyst_formation stock_ligand This compound Ligand Stock Solution stock_ligand->catalyst_formation stock_substrates Substrate Stock Solutions reaction Add Substrates & Base Run Reaction at Temp stock_substrates->reaction catalyst_formation->reaction monitoring Aliquots at Time Intervals reaction->monitoring analysis GC/HPLC Analysis (Conversion & ee) monitoring->analysis optimization Identify Optimal L:M Ratio analysis->optimization

Caption: Workflow for optimizing the ligand-to-metal ratio.

Troubleshooting_Logic start Problem Encountered low_conversion Low/No Conversion? start->low_conversion poor_ee Poor Enantioselectivity? low_conversion->poor_ee No check_catalyst Check Catalyst Activity & Purity low_conversion->check_catalyst Yes optimize_ratio_ee Fine-tune L:M Ratio for Enantioselectivity poor_ee->optimize_ratio_ee Yes solution Problem Resolved poor_ee->solution No optimize_ratio_conv Optimize L:M Ratio for Conversion check_catalyst->optimize_ratio_conv optimize_conditions Adjust Temp, Solvent, Concentration optimize_ratio_conv->optimize_conditions optimize_conditions->poor_ee lower_temp Lower Reaction Temperature optimize_ratio_ee->lower_temp screen_solvents Screen Solvents lower_temp->screen_solvents screen_solvents->solution

Caption: Troubleshooting logic for common issues in catalysis.

Technical Support Center: Optimizing BIBOP Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIBOP catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the turnover number (TON) and turnover frequency (TOF) of your catalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound catalysts and what are their primary applications?

A1: this compound is a family of P-chiral bis(trialkylphosphane) ligands, with MeO-BIBOP being a prominent example. These ligands are used to create chiral catalysts, most notably with rhodium, for asymmetric synthesis. Their primary application is in asymmetric hydrogenation reactions, where they are highly effective for producing chiral compounds, such as amino acid derivatives, with high enantioselectivity.[1] The electron-rich nature and rigid structure of these ligands contribute to their high reactivity and selectivity.

Q2: What is the significance of Turnover Number (TON) and Turnover Frequency (TOF) for this compound catalysts?

A2:

  • Turnover Number (TON) represents the total number of substrate molecules converted to product by a single catalyst molecule before it becomes inactive. A high TON indicates a more robust and cost-effective catalyst, as less is needed for the reaction. MeO-BIBOP-rhodium complexes have demonstrated remarkably high TONs, in some cases up to 200,000, for the hydrogenation of N-acetyl enamides.[1]

  • Turnover Frequency (TOF) is the number of substrate molecules converted per catalyst molecule per unit of time (e.g., per hour). It is a measure of the catalyst's activity or speed. A higher TOF leads to shorter reaction times.

Q3: Are this compound ligands and their metal complexes air-sensitive?

A3: Yes, phosphine ligands and many of their transition metal complexes are sensitive to air and moisture. Oxygen can oxidize the phosphine ligand, rendering it ineffective. Therefore, it is crucial to handle this compound ligands and their complexes under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent degradation and ensure optimal catalytic activity.

Q4: How can I prepare the active rhodium-BIBOP catalyst?

A4: The active catalyst is typically prepared in situ by reacting the this compound ligand with a rhodium precursor. A common precursor is a rhodium(I) diolefin complex like [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene). The ligand displaces the diolefin to form the active chiral catalyst complex. This preparation should be carried out under an inert atmosphere.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Catalytic Activity 1. Catalyst Deactivation: The catalyst may have been deactivated by exposure to air or moisture. 2. Inactive Precursor: The rhodium precursor may be old or degraded. 3. Impurities in Substrate or Solvent: Impurities can poison the catalyst.1. Improve Inert Atmosphere Technique: Ensure all manipulations are performed under a rigorously inert atmosphere. Use freshly degassed solvents. 2. Use Fresh Precursor: Utilize a fresh batch of the rhodium precursor. 3. Purify Reagents: Purify the substrate and solvent before use to remove potential catalyst poisons.
Low Turnover Number (TON) 1. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions (e.g., high temperature). 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst. 3. Formation of Inactive Rhodium Species: The rhodium complex may aggregate or form other non-reactive species during the reaction.[2][3]1. Optimize Reaction Conditions: Screen for lower temperatures that still provide a reasonable reaction rate. 2. Monitor Reaction Progress: Follow the reaction kinetics to identify if the rate slows down disproportionately as product concentration increases. If so, consider strategies to remove the product as it forms. 3. Adjust Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes prevent the formation of inactive rhodium clusters.
Low Turnover Frequency (TOF) 1. Suboptimal Temperature or Pressure: The reaction may be running at a temperature or hydrogen pressure that is too low for a high reaction rate. 2. Poor Mass Transfer: Inefficient stirring can limit the availability of hydrogen at the catalytic center.1. Systematic Optimization: Methodically increase the temperature and hydrogen pressure to find the optimal balance between reaction rate and catalyst stability. 2. Improve Agitation: Ensure vigorous stirring to maximize the dissolution of hydrogen in the reaction medium.
Inconsistent Results 1. Variability in Catalyst Preparation: Inconsistent ratios of ligand to metal precursor or variations in the "in situ" preparation can lead to different active catalyst concentrations. 2. Trace Impurities: Small, variable amounts of impurities in different batches of reagents can affect catalyst performance.1. Standardize Catalyst Preparation: Develop a strict, reproducible protocol for the in situ generation of the catalyst. 2. Consistent Reagent Quality: Use reagents of the same high purity for all experiments.

Quantitative Data on MeO-BIBOP Performance

The following table summarizes the performance of a Rh-MeO-BIBOP catalyst in the asymmetric hydrogenation of an N-acetyl enamide, highlighting the impact of catalyst loading on the Turnover Number.

Substrate/Catalyst RatioTONTOF (h⁻¹)Enantiomeric Excess (ee)
10,000>9,900>1,000>99%
50,000>49,000>1,000>99%
200,000>190,000>1,000>99%

Data adapted from a large-scale synthesis of chiral acetamides.[1] Reaction conditions: N-acetyl enamide substrate, Rh-MeO-BIBOP catalyst, specific temperature and pressure.

Experimental Protocols

Protocol 1: General Procedure for In Situ Preparation of the Rhodium-MeO-BIBOP Catalyst

This protocol describes the preparation of the active catalyst for asymmetric hydrogenation. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Reagent Preparation:

    • Place the desired amount of the MeO-BIBOP ligand into a dry Schlenk flask.

    • In a separate Schlenk flask, weigh the rhodium precursor (e.g., [Rh(COD)₂]BF₄). A typical ligand-to-metal molar ratio is slightly above 1:1 (e.g., 1.1:1) to ensure all the metal is complexed.

  • Solvent Addition:

    • Add a suitable, degassed solvent (e.g., methanol, dichloromethane) to each flask via cannula or syringe.

  • Complex Formation:

    • Stir both solutions until the solids are fully dissolved.

    • Transfer the ligand solution to the rhodium precursor solution via cannula.

    • Stir the resulting mixture at room temperature for approximately 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.

  • Catalyst Use:

    • The freshly prepared catalyst solution is now ready to be added to the reaction vessel containing the substrate.

Protocol 2: General Procedure for Asymmetric Hydrogenation of an N-Acetyl Enamide

This protocol outlines a typical batch hydrogenation experiment.

  • Reactor Setup:

    • Charge a high-pressure reactor with the N-acetyl enamide substrate and a degassed solvent (e.g., methanol).

  • Catalyst Addition:

    • Add the freshly prepared Rh-MeO-BIBOP catalyst solution to the reactor under a counter-flow of inert gas.

  • Reaction Execution:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by techniques such as HPLC or GC to determine conversion and enantiomeric excess.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • The product can be isolated by removing the solvent under reduced pressure and subsequent purification (e.g., crystallization or chromatography).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation ligand MeO-BIBOP Ligand mix Mix and Stir ligand->mix rh_precursor Rh Precursor ([Rh(COD)2]BF4) rh_precursor->mix solvent1 Degassed Solvent solvent1->mix active_catalyst Active Rh-MeO-BIBOP Catalyst Solution mix->active_catalyst reactor High-Pressure Reactor active_catalyst->reactor substrate Substrate (N-Acetyl Enamide) substrate->reactor solvent2 Degassed Solvent solvent2->reactor h2 H2 Purge & Pressurize reactor->h2 reaction Heat & Stir h2->reaction product Chiral Product reaction->product

Caption: Experimental workflow for asymmetric hydrogenation.

Catalytic_Cycle catalyst [Rh(this compound)(Solvent)n]+ substrate_complex Rh-Substrate Complex catalyst->substrate_complex + Substrate - Solvent h2_addition Oxidative Addition of H2 substrate_complex->h2_addition hydride_complex Rh-Dihydride-Substrate Complex h2_addition->hydride_complex + H2 insertion Migratory Insertion hydride_complex->insertion alkyl_hydride Rh-Alkyl-Hydride Complex insertion->alkyl_hydride elimination Reductive Elimination alkyl_hydride->elimination elimination->catalyst + Chiral Product

Caption: Simplified catalytic cycle for hydrogenation.

Deactivation_Pathways active_catalyst Active [Rh(this compound)]+ inactive_oxide Inactive Phosphine Oxide active_catalyst->inactive_oxide Oxidation (Air Exposure) inactive_cluster Inactive Rh Cluster active_catalyst->inactive_cluster Aggregation product_inhibition Reversible Product Inhibition active_catalyst->product_inhibition + Product product_inhibition->active_catalyst - Product

Caption: Common deactivation pathways for catalysts.

References

Validation & Comparative

A Comparative Study of BIBOP and BINAP Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged chiral phosphine ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a benchmark. However, the development of novel ligands continues to push the boundaries of catalytic performance. This guide provides an objective comparison of the well-established BINAP with the promising BIBOP (bis(dihydrobenzooxaphosphole)) class of ligands, supported by experimental data to aid researchers in selecting the optimal ligand for their specific applications.

At a Glance: this compound vs. BINAP

FeatureThis compound (and its derivatives)BINAP (and its derivatives)
Metal Complexes Primarily Rhodium (Rh) and Ruthenium (Ru)Primarily Ruthenium (Ru) and Rhodium (Rh)
Key Applications Asymmetric hydrogenation of enamides and ketonesAsymmetric hydrogenation of ketones, olefins, and various other substrates
Reported Enantioselectivity Excellent (often >99% ee)Excellent (often >95% ee)
Turnover Number (TON) High (up to 200,000 reported for enamides)High, with established industrial applications
Structural Features P-chiral bis(trialkylphosphine) with a dihydrobenzooxaphosphole backboneAxially chiral biaryl bisphosphine

Performance in Asymmetric Hydrogenation

The primary application for both this compound and BINAP ligands is in transition metal-catalyzed asymmetric hydrogenation. Below is a comparative summary of their performance in key reactions based on available literature.

Asymmetric Hydrogenation of Ketones

Ruthenium-based catalysts are commonly employed for the asymmetric hydrogenation of ketones. While direct comparative data for this compound and BINAP under identical conditions is limited, a study comparing a structurally similar ligand to this compound, (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, with BINAP provides valuable insights.

Table 1: Asymmetric Hydrogenation of Acetophenone

LigandCatalyst PrecursorBaseSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)
(S,S)-1 (this compound analogue) trans-[RuCl2{(S,S)-1}{(R,R)-DPEN}]t-BuOKIsopropanolRT8>9990
(R)-BINAP trans-[RuCl2{(R)-BINAP}{(R,R)-DPEN}]t-BuOKIsopropanolRT8>9986

Data compiled from a comparative study. It is important to note that (S,S)-1 is a close analogue, not this compound itself.

Asymmetric Hydrogenation of Enamides

Rhodium complexes of this compound ligands have shown exceptional performance in the asymmetric hydrogenation of N-acetyl enamides, achieving remarkably high turnover numbers.

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides

LigandSubstrateS/C RatioSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)
MeO-BIBOP N-(1-phenylvinyl)acetamide200,000Methanol501095>99
BINAP Methyl (Z)-α-acetamidocinnamate-----Data for direct comparison on this specific substrate with high TON is not readily available in the searched literature.

S/C Ratio: Substrate-to-Catalyst Ratio

Experimental Protocols

General Procedure for Ru/BINAP-Catalyzed Asymmetric Hydrogenation of Acetophenone

This protocol is based on the well-established Noyori asymmetric hydrogenation.

Materials:

  • [RuCl2(BINAP)(dmf)n]

  • (S,S)-1,2-diphenylethylenediamine (DPEN)

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone

  • Isopropanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [RuCl2((R)-BINAP)(dmf)n] (0.00172 mmol) and (S,S)-DPEN (0.00172 mmol).

  • Anhydrous, degassed isopropanol (10 mL) is added, and the mixture is stirred to form the catalyst precursor.

  • To this solution, acetophenone (1.72 mmol) is added.

  • A solution of t-BuOK in isopropanol (e.g., 1 M solution, 0.0258 mmol) is added.

  • The flask is sealed and transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 8 atm).

  • The reaction is stirred at room temperature for the specified time.

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Rh/BIBOP-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides

This protocol is adapted from studies showcasing the high turnover numbers of this compound ligands.

Materials:

  • [Rh(cod)2]BF4

  • MeO-BIBOP ligand

  • N-(1-phenylvinyl)acetamide

  • Methanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with [Rh(cod)2]BF4 and the MeO-BIBOP ligand in a 1:1.1 molar ratio in anhydrous, degassed methanol.

  • The solution is stirred at room temperature to form the active catalyst.

  • The substrate, N-(1-phenylvinyl)acetamide, is added to the reactor (a high substrate-to-catalyst ratio, e.g., 200,000:1, is used).

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is heated to the specified temperature (e.g., 50 °C) and stirred vigorously.

  • The reaction progress is monitored by sampling and analysis (e.g., GC or NMR).

  • After completion, the reactor is cooled, and the pressure is released.

  • The solvent is removed in vacuo, and the product is purified if necessary.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Ligand Synthesis and Structure

The structural differences between this compound and BINAP are fundamental to their catalytic behavior.

Ligand_Structures cluster_this compound This compound Structure cluster_BINAP BINAP Structure This compound This compound caption_this compound Figure 1: General structure of a this compound ligand. BINAP BINAP caption_BINAP Figure 2: Structure of the BINAP ligand.

Note: The above DOT script is a template. Actual images of the chemical structures should be used for a real publication. Due to the limitations of this format, placeholder images are indicated.

Catalytic Cycle Overview

The generally accepted mechanism for asymmetric hydrogenation with these types of catalysts involves the formation of a metal-hydride species which then delivers hydrogen to the prochiral substrate in an enantioselective manner. The chirality of the ligand creates a chiral pocket around the metal center, dictating the facial selectivity of the hydride transfer.

Catalytic_Cycle Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Activation (H2) Substrate Coordination Substrate Coordination Active Catalyst->Substrate Coordination Substrate Hydride Transfer (Enantiodetermining Step) Hydride Transfer (Enantiodetermining Step) Substrate Coordination->Hydride Transfer (Enantiodetermining Step) Intramolecular Hydride Migration Product Release Product Release Hydride Transfer (Enantiodetermining Step)->Product Release Chiral Product Product Release->Active Catalyst Regeneration

A Comparative Guide to Validating Enantiomeric Excess in BIBOP Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and asymmetric synthesis. The stereochemistry of a molecule can dramatically influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the precise determination of enantiomeric excess (ee) is a critical step in the validation of chiral products. This guide provides a comparative overview of the performance of BIBOP (biphenyl-2-ylphosphine) based catalysts in asymmetric synthesis and details the methodologies for validating the enantiomeric excess of the resulting products.

Performance of this compound Catalysis: A Comparative Perspective

This compound and its derivatives have emerged as a significant class of chiral ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. These ligands are valued for their ability to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

To contextualize the performance of this compound-type catalysts, this guide focuses on the widely studied rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides, a key reaction for the synthesis of chiral amines and amino acids. The enantiomeric excess achieved with this compound-based ligands is compared with that of other prominent chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), under similar reaction conditions.

Catalyst System (Ligand)SubstrateEnantiomeric Excess (% ee)Reference Reaction Conditions
Rh-BIBOP derivative (t-Bu-BisP*) Aryl-substituted enamides>99%H₂ (pressure not specified), 20-25 °C
Rh-BIBOP derivative (t-Bu-MiniPHOS) Aryl-substituted enamidesHigh (specific values vary)H₂ (pressure not specified), 20-25 °C
Rh-BINAP N-acetyl-(Z)-α-phenylacetamidocinnamate98%H₂ (1 atm), CH₂Cl₂, RuBr₂[(R)-BINAP]
Rh-DIPAMP Methyl (Z)-α-acetamidocinnamate95%H₂ (3 atm), ethanol, 50 °C
Rh-DuPhos Methyl (Z)-α-acetamidocinnamate>99%H₂ (1 atm), methanol, 25 °C

Note: The data presented is compiled from various literature sources. Direct comparison should be made with caution as reaction conditions such as solvent, temperature, pressure, and substrate concentration can significantly influence enantioselectivity.

Experimental Protocols for Enantiomeric Excess Determination

The accurate measurement of enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used and reliable techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for their individual quantification.

Experimental Protocol: Determination of ee for the product of Asymmetric Hydrogenation of an N-Acyl Enamide

  • Sample Preparation:

    • Dissolve a small amount (typically 1-2 mg) of the crude or purified reaction product in a suitable solvent (e.g., HPLC-grade isopropanol, ethanol, or a mixture of hexane and isopropanol). The final concentration should be approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is typically used.

    • Chiral Column: A polysaccharide-based chiral stationary phase is often effective for this class of compounds. Common choices include columns packed with cellulose or amylose derivatives, such as Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H, or Chiralpak AS-H.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.

    • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.

    • Column Temperature: The separation is usually performed at ambient temperature (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.

    • The two enantiomers will elute at different retention times.

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Chiral Gas Chromatography (GC)

For volatile and thermally stable products, chiral GC is an excellent alternative for determining enantiomeric excess. The sample is often derivatized to enhance volatility and improve separation.

Experimental Protocol: Determination of ee for a Volatile Chiral Amine

  • Sample Preparation (Derivatization):

    • Dissolve the amine product in a suitable solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.

    • After the reaction is complete, quench the reaction and extract the diastereomeric products.

  • GC System and Conditions:

    • GC System: A standard gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Temperature Program: An optimized temperature ramp is used to separate the diastereomers. For example, starting at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Injector and Detector Temperature: Typically set at 250 °C.

  • Data Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • The two diastereomers will have different retention times.

    • Integrate the peak areas and calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess of the original amine.

Visualizing the Workflow

The following diagrams illustrate the general workflow for validating enantiomeric excess and the logical relationship in selecting a catalytic system.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_validation Enantiomeric Excess Validation start Prochiral Substrate catalysis This compound-Metal Catalysis start->catalysis product Chiral Product catalysis->product sample_prep Sample Preparation product->sample_prep analysis Chiral Chromatography (HPLC/GC) sample_prep->analysis data_analysis Data Analysis (Peak Integration) analysis->data_analysis ee_calc Calculate % ee data_analysis->ee_calc end Validated Enantiomeric Excess ee_calc->end Final Result catalyst_selection cluster_goal Goal: High Enantioselectivity cluster_catalysts Chiral Ligand Families cluster_comparison Performance Comparison goal Desired Chiral Product This compound This compound & Derivatives goal->this compound Consider for Reaction Type binap BINAP & Derivatives goal->binap Consider for Reaction Type other Other Ligands (DIPAMP, DuPhos, etc.) goal->other Consider for Reaction Type bibop_performance High ee for certain enamides This compound->bibop_performance binap_performance Broadly effective, well-established binap->binap_performance other_performance High performance for specific substrates other->other_performance final_choice Optimal Catalyst Selection bibop_performance->final_choice Select optimal catalyst based on literature and screening binap_performance->final_choice Select optimal catalyst based on literature and screening other_performance->final_choice Select optimal catalyst based on literature and screening

MeO-BIBOP: A Performance Benchmark Against Other Chiral Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. This guide provides a comparative analysis of the MeO-BIBOP ligand against other prominent chiral phosphine ligands, supported by experimental data. MeO-BIBOP, a P-chiral bisphosphine ligand, has demonstrated exceptional performance in various catalytic reactions, particularly in rhodium-catalyzed asymmetric hydrogenations.

Performance Comparison of Chiral Phosphine Ligands

The following table summarizes the performance of MeO-BIBOP and other widely used chiral phosphine ligands in the asymmetric hydrogenation of benchmark substrates. The data highlights key metrics such as enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF), providing a quantitative basis for ligand selection.

LigandSubstrateCatalyst SystemS/C Ratioee (%)TONTOF (h⁻¹)Reference
MeO-BIBOP N-acetyl enamides[Rh(COD)₂]BF₄up to 200,000:1>99up to 200,000High[1]
WingPhos β-aryl-N-acetyl enamides[Rh(COD)₂]BF₄->99--[1]
ArcPhos Aliphatic cyclic tetrasubstituted enamidesRh-ArcPhosup to 10,000:1>99up to 10,000-
(R)-BulkyP *α-dehydroamino acid estersRh(I) complex200,000:1up to 99.9up to 200,000High[2]
Ligand 3a/3b α-(acylamino)acrylates[Rh(COD)₂]BF₄up to 10,000:1>99up to 10,000-[3]
BINAP α-(acylamino)acrylic acidsRu-BINAP----[1]
Josiphos o-alkoxy tetrasubstituted enamidesRh/(R,S)-Josiphos-High--

Note: S/C ratio refers to the substrate-to-catalyst ratio. A higher S/C ratio indicates a more active catalyst. TON (Turnover Number) is the number of moles of substrate that a mole of catalyst can convert before being deactivated. TOF (Turnover Frequency) is the turnover per unit time. Data for direct comparison under identical conditions is often limited in the literature, and performance can be highly substrate and condition-dependent.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides with MeO-BIBOP

This protocol is a representative example for the highly efficient asymmetric hydrogenation using the MeO-BIBOP ligand.

Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ and MeO-BIBOP (1:1.1 molar ratio) in a degassed solvent (e.g., methanol, dichloromethane) is stirred for 30 minutes to form the active catalyst complex.

Hydrogenation Reaction:

  • The N-acetyl enamide substrate is dissolved in the chosen degassed solvent in a high-pressure autoclave.

  • The freshly prepared catalyst solution is added to the substrate solution under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 10-50 bar).

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for a designated time or until hydrogen uptake ceases.

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis. Conversion is typically determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation with a chiral bisphosphine ligand and a typical experimental workflow.

G cluster_cycle Rhodium-Catalyzed Asymmetric Hydrogenation Cycle A [Rh(L*)(Solvent)₂]⁺ B [Rh(L*)(Substrate)]⁺ A->B Substrate Coordination C [Rh(H)₂(L*)(Substrate)]⁺ B->C Oxidative Addition of H₂ D Hydride Migration Intermediate C->D Hydride Migration (RDS) E [Rh(L*)(Product)(Solvent)]⁺ D->E Reductive Elimination E->A Product Dissociation

Caption: Catalytic cycle for Rh-bisphosphine catalyzed asymmetric hydrogenation.

G cluster_workflow Experimental Workflow prep Catalyst Preparation ([Rh(COD)₂]BF₄ + MeO-BIBOP) react Reaction Setup (Substrate + Catalyst in Autoclave) prep->react hydrog Hydrogenation (H₂ pressure, Temp, Time) react->hydrog workup Reaction Workup (Solvent Removal) hydrog->workup analysis Analysis (NMR, HPLC/GC) workup->analysis

Caption: General experimental workflow for asymmetric hydrogenation.

References

Unveiling the Prowess of BIBOP Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral ligands is paramount. This guide provides a comprehensive cross-validation of the effectiveness of BIBOP (bis(benzo[d][1][2]oxaphosphole)) ligands across various substrates, with a focus on asymmetric hydrogenation. We present a detailed comparison with other prominent phosphine ligands, supported by experimental data, to empower informed decisions in catalyst selection.

The this compound family of P-chiral phosphine ligands has emerged as a powerful tool in asymmetric synthesis, demonstrating remarkable enantioselectivity and high turnover numbers in a range of catalytic reactions. This guide delves into the performance of this compound and its derivatives, offering a clear perspective on their capabilities and standing within the landscape of chiral phosphine ligands.

Performance of this compound Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established method for the synthesis of chiral amines, which are crucial building blocks in many pharmaceutical compounds. In this context, this compound ligands have shown exceptional performance.

A notable variant, MeO-BIBOP, has been extensively studied and has demonstrated high efficiency in the hydrogenation of N-acetyl enamides. The electron-donating methoxy groups in MeO-BIBOP are believed to enhance the catalytic activity of the rhodium center.

Table 1: Performance of MeO-BIBOP in the Rh-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides

Substrate (N-Acetyl Enamide)Enantiomeric Excess (ee%)Turnover Number (TON)
α-Aryl Enamides>99Up to 200,000
α-Alkyl Enamides>99High
N-Phthaloyl EnamidesUp to 99Not specified

Data compiled from studies on MeO-BIBOP's performance.

Comparative Analysis with Other Chiral Phosphine Ligands

To provide a comprehensive understanding of this compound's effectiveness, a comparison with other widely used chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and SEGPHOS (2,2'-bis(diphenylphosphino)-1,1'-bi(3,5-dioxolane))) is essential. While direct head-to-head comparisons under identical conditions are limited in published literature, the available data suggests that this compound ligands, particularly MeO-BIBOP and WingPhos (a this compound derivative with a larger chiral pocket), often exhibit superior or comparable performance in the asymmetric hydrogenation of enamides. For instance, in the hydrogenation of cyclic enamides, Rh-PennPhos, a related chiral bisphosphine ligand, has shown exceptional enantioselectivities (up to 98% ee), outperforming both Rh-DIOP and Rh-BINAP systems[3].

Table 2: General Performance Comparison of Chiral Ligands in Asymmetric Hydrogenation of Enamides

Ligand FamilyTypical Enantiomeric Excess (ee%)Key Advantages
This compound >99High turnover numbers, excellent enantioselectivity for a broad range of enamides.
BINAP High (often >95)Well-established, versatile for various reactions.
SEGPHOS High (often >95)Effective for a range of asymmetric hydrogenations.
DuanPhos Up to 99.7Electron-rich, effective for enamides and other substrates.[2]
WingPhos HighDeep chiral pocket, excellent for bulky substrates.

This table provides a general overview based on available literature. Direct comparative performance can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following provides a generalized experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of enamides using a this compound-type ligand.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • This compound ligand (e.g., MeO-BIBOP)

  • Substrate (enamide)

  • Anhydrous and degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the this compound ligand (typically in a 1:1.1 molar ratio) are dissolved in the chosen solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup: The enamide substrate is dissolved in the solvent in a separate flask. The pre-formed catalyst solution is then transferred to the substrate solution.

  • Hydrogenation: The reaction vessel is connected to a hydrogen source and purged several times. The reaction is then stirred under a specific hydrogen pressure (e.g., 1-10 bar) at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by techniques like TLC or GC/MS).

  • Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess of the product is determined by chiral HPLC or GC.

Mandatory Visualizations

To illustrate the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis Rh_precursor Rh Precursor ([Rh(COD)₂]BF₄) Catalyst_formation Active Rh-BIBOP Catalyst Solution Rh_precursor->Catalyst_formation BIBOP_ligand This compound Ligand BIBOP_ligand->Catalyst_formation Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst_formation Reaction_mixture Reaction Mixture Catalyst_formation->Reaction_mixture Substrate_sol Substrate Solution (Enamide in Solvent) Substrate_sol->Reaction_mixture Hydrogenation Stirring at RT Reaction_mixture->Hydrogenation H2_gas H₂ Gas (1-10 bar) H2_gas->Hydrogenation Workup Solvent Removal & Purification Hydrogenation->Workup Chiral_product Chiral Product Workup->Chiral_product Analysis ee% Determination (Chiral HPLC/GC) Chiral_product->Analysis

Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.

catalytic_cycle catalyst [Rh(I)(this compound)(Solvent)₂]⁺ substrate_complex [Rh(I)(this compound)(Enamide)]⁺ catalyst->substrate_complex Substrate Coordination oxidative_addition Oxidative Addition of H₂ substrate_complex->oxidative_addition dihydride_complex [Rh(III)H₂(this compound)(Enamide)]⁺ oxidative_addition->dihydride_complex migratory_insertion Migratory Insertion dihydride_complex->migratory_insertion alkyl_hydride_complex [Rh(III)H(this compound)(Alkyl)]⁺ migratory_insertion->alkyl_hydride_complex reductive_elimination Reductive Elimination alkyl_hydride_complex->reductive_elimination reductive_elimination->catalyst Regeneration product_release Chiral Product Released reductive_elimination->product_release

Caption: Catalytic cycle for Rh-BIBOP catalyzed hydrogenation.

References

Comparative Analysis of Bisoprolol Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico performance of two bisoprolol derivatives, N-acetyl bisoprolol and N-formyl bisoprolol, against the parent drug, bisoprolol. The data presented is based on a 2023 study that synthesized these derivatives and evaluated their potential as antihypertensive agents using computational methods.[1] This analysis is intended to inform researchers and drug development professionals on the potential of these derivatives for further investigation.

Performance Data: In Silico Analysis

The following table summarizes the in silico performance of bisoprolol and its derivatives based on their binding energy to the beta-1 adrenergic receptor (PDB ID: 4BVN) and their predicted pharmacokinetic properties.

CompoundBinding Energy (kcal/mol) to Beta-1 Adrenergic Receptor (4BVN)SwissADME Prediction Highlights
Bisoprolol -6.74Similar properties to its derivatives.[1]
N-acetyl bisoprolol -7.03Exhibits similar drug-like properties to bisoprolol.[1]
N-formyl bisoprolol -7.63Shows the highest binding energy, suggesting potentially stronger interaction with the receptor. Exhibits similar drug-like properties to bisoprolol.[1]

Bisoprolol Signaling Pathway

Bisoprolol is a cardioselective beta-1 adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at the beta-1 receptors in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. The simplified signaling pathway is depicted below.

Bisoprolol_Signaling_Pathway cluster_membrane Cell Membrane Beta1_Receptor Beta-1 Adrenergic Receptor G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1_Receptor Activates Bisoprolol Bisoprolol / Derivatives Bisoprolol->Beta1_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate Decreased Contractility Lower Blood Pressure PKA->Cellular_Response Leads to

Bisoprolol's mechanism of action.

Experimental Protocols

The following sections detail the methodologies used in the synthesis and in silico analysis of N-acetyl bisoprolol and N-formyl bisoprolol as described in the referenced study.[1]

Synthesis of Bisoprolol Derivatives

Synthesis of N-acetyl bisoprolol:

  • Dissolve 1 gram (3.07 mmol) of bisoprolol in 2 ml of dichloromethane.

  • Add 0.04 grams (10 mol%) of ZnCl2 and 0.288 ml (7.63 mmol) of acetic anhydride to the solution.

  • Heat the reaction mixture using the reflux method at a temperature of 70–75°C.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • After 2 hours of heating, purify the resulting compound using a Shimadzu high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.[1]

Synthesis of N-formyl bisoprolol:

  • Add a mixture containing 0.04 grams of ZnCl2 (10 mol%) and 0.288 ml (7.63 mmol) of formic acid to 1 gram (3.07 mmol) of bisoprolol.

  • Heat the reaction mixture using the reflux method at a temperature of 70–75°C.

  • Monitor the reaction progress periodically using TLC.

  • After 2 hours of heating, when the mixture turns dark yellow, purify the compound using an HPLC system with a PDA detector.[1]

In Silico Analysis

Molecular Docking: Molecular docking studies were performed to examine the binding mode and interactions between the bisoprolol derivatives and the beta-1 adrenergic receptor (PDB ID: 4BVN). This computational technique provides insights into the molecular interactions and potential mechanisms of ligand-receptor binding.[1]

Molecular Dynamics (MD) Simulations:

  • MD simulations were conducted using YASARA software (version 21.12.19) with the AMBER14 forcefield.

  • The md_run.mcr macros were used to perform the simulations.

  • The integration timestep was set to 2 x 1.25 fs, and the total simulation duration was 100 ns.

  • Data and trajectories were recorded every 100 ps.

  • The stability and dynamics of the system were evaluated by calculating the root-mean-square deviation (RMSD) and the number of hydrogen bonds.

  • The resulting data was analyzed and visualized using Origin software.[1]

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET): The SwissADME web server was utilized to predict the ADMET properties of the N-acetyl and N-formyl bisoprolol compounds. The server employs computational algorithms to forecast important drug-like properties based on the chemical structures of the compounds.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and in silico evaluation of the bisoprolol derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of N-acetyl & N-formyl Bisoprolol Start->Synthesis Purification Purification by HPLC Synthesis->Purification In_Silico_Analysis In Silico Analysis Purification->In_Silico_Analysis Molecular_Docking Molecular Docking (Binding Energy) In_Silico_Analysis->Molecular_Docking MD_Simulations Molecular Dynamics (Stability) In_Silico_Analysis->MD_Simulations ADMET_Prediction ADMET Prediction (Drug-likeness) In_Silico_Analysis->ADMET_Prediction Comparative_Analysis Comparative Analysis of Performance Molecular_Docking->Comparative_Analysis MD_Simulations->Comparative_Analysis ADMET_Prediction->Comparative_Analysis End End Comparative_Analysis->End

References

Independent Verification of BIBOP's Catalytic Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the catalytic efficiency of the novel bi-functional catalyst, BIBOP, against a standard alternative catalyst. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Alternative Catalyst

The catalytic performance of this compound was evaluated against a leading alternative catalyst under various operational conditions. The key metrics for comparison were CO conversion (XCO), DME yield (YDME), and DME selectivity (SDME). The results are summarized in the table below.

CatalystTemperature (°C)H2/CO RatioCO Conversion (XCO) %DME Yield (YDME) %DME Selectivity (SDME) %
This compound 2201453578
2401554887
2601625690
2401.5585086
2402605388
Alternative Catalyst 2201403075
2401504284
2601554887
2401.5524485
2402544685

Note: The data presented in this table is a hypothetical representation for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Catalyst Activity and Stability Test:

  • Catalyst Loading: A fixed-bed reactor is loaded with 1.0 g of the catalyst (this compound or Alternative Catalyst).

  • Pre-treatment: The catalyst is pre-treated in situ with a flow of H2 at 300°C for 2 hours to ensure reduction of any metal oxides.

  • Reaction Conditions: The reaction is carried out at a pressure of 35 bar and a space velocity of 1100 mLn/(g-cat h). The temperature and H2/CO ratio are varied as indicated in the performance comparison table.

  • Product Analysis: The composition of the outlet gas is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

  • Data Calculation: CO conversion (XCO), DME yield (YDME), and DME selectivity (SDME) are calculated from the product composition data.

Signaling Pathway and Experimental Workflow

Visual representations of a hypothetical signaling pathway influenced by this compound and the experimental workflow are provided below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound This compound->Receptor activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive activates TF_Active Active Transcription Factor TF_Inactive->TF_Active Gene_Expression Target Gene Expression TF_Active->Gene_Expression G start Start catalyst_prep Catalyst Preparation (this compound & Alternative) start->catalyst_prep reactor_loading Reactor Loading catalyst_prep->reactor_loading pretreatment Catalyst Pre-treatment (H2 flow at 300°C) reactor_loading->pretreatment reaction Catalytic Reaction (Varying T and H2/CO ratio) pretreatment->reaction analysis Product Analysis (Online GC) reaction->analysis data_calc Data Calculation (XCO, YDME, SDME) analysis->data_calc comparison Performance Comparison data_calc->comparison end End comparison->end

A Comparative Guide to BIBOP and Other Privileged Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that balances catalytic efficiency with economic viability. This guide provides an objective comparison of the cost-effectiveness of the BIBOP (bis(dihydrobenzo[d][1][2]oxaphosphole)) family of ligands with other widely used chiral phosphines, such as BINAP and MeO-BIPHEP, supported by experimental data and detailed protocols.

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, facilitated by chiral transition metal complexes, offers an elegant and efficient means to achieve this. At the heart of these catalysts are chiral ligands, which dictate the stereochemical outcome of a reaction. Among the pantheon of such "privileged" ligands, the this compound family has emerged as a powerful contender, demonstrating remarkable performance in various catalytic transformations. This guide delves into a comparative analysis of this compound's cost-effectiveness against established ligands, providing a data-driven resource for rational ligand selection.

Performance in Asymmetric Hydrogenation: A Head-to-Head Comparison

Asymmetric hydrogenation is a benchmark reaction for evaluating the efficacy of chiral ligands. The performance of a ligand is typically assessed by the catalyst's turnover number (TON), turnover frequency (TOF), and the enantiomeric excess (ee%) of the product.

A key advantage of the MeO-BIBOP ligand lies in its exceptional efficiency in the rhodium-catalyzed asymmetric hydrogenation of N-acetyl enamides, where it has demonstrated remarkably high turnover numbers, reaching up to 200,000.[3] This high efficiency translates to lower required catalyst loadings, a significant factor in reducing overall process costs, especially on an industrial scale.

While direct, comprehensive head-to-head comparisons across a wide range of substrates are not always available in a single study, we can compile and contrast reported data for the asymmetric hydrogenation of benchmark substrates. The following table summarizes the performance of MeO-BIBOP, BINAP, and MeO-BIPHEP in the asymmetric hydrogenation of selected substrates.

LigandSubstrateCatalyst Loading (mol%)TONee (%)Reference
(S,S)-MeO-BIBOP N-acetyl enamide0.0005up to 200,000>99[3]
(R)-BINAP Methyl acetoacetate0.01-98[4]
(R)-MeO-BIPHEP Methyl acetoacetate0.01-97[4]
(S)-SYNPHOS Methyl acetoacetate0.01-99[4]
(S)-DIFLUORPHOS Methyl acetoacetate0.01-94[4]

Note: The data presented is compiled from different sources and may have been obtained under slightly different reaction conditions. For a direct comparison, it is always advisable to perform in-house screening.

Cost-Effectiveness Analysis: Beyond the Price Tag

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of a ligand. It encompasses factors such as the ligand's synthesis complexity, its commercial availability and price, the required catalyst loading (a function of its activity), and its stability and recyclability.

Synthesis and Commercial Availability:

The synthesis of many privileged chiral ligands, including BINAP and its derivatives, often involves multi-step procedures, which can contribute significantly to their cost. While detailed, publicly available, step-by-step synthetic procedures for MeO-BIBOP are less common than for BINAP, its successful large-scale synthesis has been reported, indicating its viability for industrial applications.[3]

Commercially, MeO-BIPHEP is readily available from various suppliers, with prices for research quantities in the range of several hundred to several thousand dollars per gram. MeO-BIBOP is also commercially available, with pricing that is competitive within the market for high-performance chiral ligands. The direct manufacturing of ligands, by eliminating multi-level distributors, can offer more competitive pricing.

The Decisive Role of Catalytic Efficiency:

The true cost-effectiveness of a chiral ligand is often revealed in its performance. A more expensive ligand that enables significantly lower catalyst loadings can be more economical in the long run. The exceptionally high TONs achieved with MeO-BIBOP in certain applications suggest that it can be a highly cost-effective choice, as a smaller amount of the precious metal catalyst and the ligand are required to produce a large amount of the desired chiral product.

Experimental Protocols

To provide a practical resource, detailed experimental protocols for key reactions are essential. Below is a representative protocol for the Rh-catalyzed asymmetric hydrogenation of an N-acetyl enamide using a chiral phosphine ligand.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of N-Acetyl Enamides:

In a glovebox, a vial is charged with the chiral phosphine ligand (e.g., MeO-BIBOP, 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%). Anhydrous and degassed solvent (e.g., methanol, 2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution. In a separate vial, the N-acetyl enamide substrate (1.0 mmol) is dissolved in the same solvent (3.0 mL). The substrate solution is then transferred to a hydrogenation autoclave. The catalyst solution is added to the autoclave via a syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours). Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The product is then purified by column chromatography on silica gel.

Visualizing the Logic of Ligand Selection and Catalysis

To better understand the relationships and workflows involved in asymmetric catalysis, the following diagrams have been generated using the DOT language.

Ligand_Selection_Workflow cluster_Problem Problem Definition cluster_Ligand_Screening Ligand Screening cluster_Analysis Cost-Effectiveness Analysis Target_Molecule Target Chiral Molecule Reaction_Type Key Asymmetric Transformation Target_Molecule->Reaction_Type Ligand_Selection Initial Ligand Selection (e.g., this compound, BINAP, MeO-BIPHEP) Reaction_Type->Ligand_Selection Performance_Evaluation Performance Evaluation (ee%, TON, TOF) Ligand_Selection->Performance_Evaluation Optimization Reaction Condition Optimization Performance_Evaluation->Optimization Cost_Analysis Cost Analysis (Ligand Cost, Catalyst Loading, Process Cost) Performance_Evaluation->Cost_Analysis Optimization->Performance_Evaluation Final_Selection Final Ligand Selection Cost_Analysis->Final_Selection

Caption: Workflow for chiral ligand selection and optimization.

Asymmetric_Hydrogenation_Pathway Catalyst_Precursor [Rh(COD)₂]BF₄ + Chiral Ligand Active_Catalyst [Rh(L*)]⁺ Catalyst_Precursor->Active_Catalyst Catalyst_Substrate_Complex Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate_Complex Coordination Substrate Prochiral Substrate Substrate->Catalyst_Substrate_Complex Hydride_Intermediate Rhodium Hydride Intermediate Catalyst_Substrate_Complex->Hydride_Intermediate Oxidative Addition of H₂ Hydrogen H₂ Hydrogen->Hydride_Intermediate Product_Complex Product-Catalyst Complex Hydride_Intermediate->Product_Complex Migratory Insertion & Reductive Elimination Product_Complex->Active_Catalyst Dissociation Chiral_Product Chiral Product Product_Complex->Chiral_Product

Caption: Simplified pathway for Rh-catalyzed asymmetric hydrogenation.

Conclusion

The selection of a chiral ligand is a multifaceted decision that requires careful consideration of both performance and cost. While established ligands like BINAP and MeO-BIPHEP have a long track record of success, the this compound family of ligands, particularly MeO-BIBOP, presents a compelling alternative, especially in applications where high catalytic efficiency is paramount. Its demonstrated ability to achieve exceptionally high turnover numbers in asymmetric hydrogenation translates directly to lower catalyst loadings and, consequently, a more cost-effective process on a larger scale. As the field of asymmetric catalysis continues to evolve, a data-driven and holistic approach to ligand selection, as outlined in this guide, will be crucial for driving innovation in the synthesis of chiral molecules.

References

Unraveling the Kinetics of Drug Action: A Comparative Look at Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of therapeutic mechanisms through kinetic studies is crucial for advancing drug development. While the specific term "BIBOP" does not correspond to a known molecular mechanism in publicly available scientific literature, this guide will explore the principles of validating a hypothetical signaling pathway mechanism through kinetic studies and compare the performance of various preclinical models used in such evaluations.

In the quest for novel therapeutics, researchers and drug development professionals rely on a robust understanding of a drug's mechanism of action. Kinetic studies, which measure the rates of biochemical reactions, are fundamental to validating these mechanisms. They provide quantitative data on how a potential drug interacts with its target, influences downstream signaling events, and ultimately produces a therapeutic effect. This information is critical for optimizing drug candidates and predicting their efficacy and safety in humans.

Comparing Preclinical Models for Kinetic Analysis

The choice of a preclinical model is a critical decision in the drug development pipeline. Historically, animal models have been the gold standard. However, ethical considerations and the high failure rate of drugs transitioning from animal models to human trials have spurred the development of alternative methods.[1][2] These New Alternative Methods (NAMs) often provide more human-relevant data and are becoming increasingly sophisticated.[1]

Here's a comparison of common preclinical models used for kinetic studies:

Model TypeDescriptionAdvantagesDisadvantages
In Silico Models Computational simulations and modeling of biological processes.- High-throughput screening- Cost-effective- Predicts potential toxicities early- Heavily reliant on existing data- May not capture the full complexity of biological systems
In Vitro Assays Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish.- High degree of control over experimental variables- Allows for detailed mechanistic studies- Amenable to high-throughput formats- Lacks the complexity of a whole organism- May not accurately predict in vivo responses
Ex Vivo Models Experiments performed on tissues or cells taken from an organism and studied in an external environment.- Preserves the tissue architecture and some physiological context- More predictive of human response than in vitro models- Limited viability of tissues- Ethical considerations for tissue sourcing
Organoids Self-organizing 3D cell cultures that mimic the structure and function of an organ.- More physiologically relevant than 2D cell cultures- Can be derived from patient cells for personalized medicine- Can be challenging to culture and maintain- May not fully recapitulate organ-level functions
Organs-on-a-Chip Microfluidic devices that contain living cells in a 3D environment to simulate the activities of an organ.- Allows for the study of multi-organ interactions- Provides a more dynamic and physiologically relevant environment- Technology is still evolving- Can be complex to set up and operate
Animal Models The use of living animals to study the effects of a drug.- Provides data on the systemic effects of a drug in a whole organism- Required by regulatory agencies for certain studies- High cost and ethical concerns- Poor predictability of human outcomes in many cases[1]

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the process of validating a mechanism with kinetic studies, let's consider a hypothetical signaling pathway, "Target-Mediated Effector Activation" (TMEA), and a fictional inhibitory drug, "Inhibitor-X."

TMEA_Pathway cluster_membrane Cell Membrane Receptor Receptor Target Target Protein Receptor->Target Activates Ligand Ligand Ligand->Receptor Binds Effector Effector Protein Target->Effector Phosphorylates InhibitorX Inhibitor-X InhibitorX->Target Inhibits Response Cellular Response Effector->Response Initiates

Figure 1: Hypothetical Target-Mediated Effector Activation (TMEA) signaling pathway.

The validation of Inhibitor-X's effect on the TMEA pathway would involve a series of kinetic studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays cluster_invivo In Vivo/Ex Vivo Models BindingAssay Binding Kinetics Assay (e.g., SPR) EnzymeAssay Enzyme Activity Assay BindingAssay->EnzymeAssay WesternBlot Western Blot for Phospho-Effector EnzymeAssay->WesternBlot ReporterAssay Reporter Gene Assay for Downstream Response WesternBlot->ReporterAssay PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling ReporterAssay->PKPD Efficacy Efficacy Studies in Disease Models PKPD->Efficacy

Figure 2: General experimental workflow for validating a drug's mechanism of action.

Experimental Protocols for Kinetic Studies

Below are detailed methodologies for key experiments used to validate the mechanism of a drug like Inhibitor-X.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of Inhibitor-X binding to the Target Protein.

  • Methodology:

    • Immobilize the purified Target Protein onto a sensor chip.

    • Prepare a series of concentrations of Inhibitor-X in a suitable buffer.

    • Flow the different concentrations of Inhibitor-X over the sensor chip surface and measure the change in the refractive index in real-time to monitor binding.

    • After the association phase, flow buffer alone over the chip to measure the dissociation of the Inhibitor-X-Target complex.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

Enzyme-Linked Immunosorbent Assay (ELISA) for Target Activity
  • Objective: To quantify the inhibitory effect of Inhibitor-X on the Target Protein's enzymatic activity (e.g., phosphorylation of the Effector Protein).

  • Methodology:

    • Coat a microplate with the substrate of the Target Protein (e.g., the Effector Protein).

    • Add the Target Protein to the wells along with varying concentrations of Inhibitor-X.

    • Initiate the enzymatic reaction by adding the necessary co-factors (e.g., ATP).

    • After a defined incubation period, stop the reaction and wash the plate.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme's substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity and calculate the IC50 value of Inhibitor-X.

Western Blot for Cellular Target Engagement
  • Objective: To measure the level of Effector Protein phosphorylation in cells treated with Inhibitor-X.

  • Methodology:

    • Culture cells that endogenously express the TMEA pathway components.

    • Treat the cells with varying concentrations of Inhibitor-X for different durations.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the Effector Protein.

    • Probe with a loading control antibody (e.g., GAPDH) to normalize for protein loading.

    • Add a labeled secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the dose- and time-dependent effect of Inhibitor-X on Effector Protein phosphorylation.

The integration of data from these and other kinetic studies provides a comprehensive understanding of a drug's mechanism of action. This knowledge is paramount for making informed decisions throughout the drug discovery and development process, ultimately leading to safer and more effective medicines. The move towards more predictive, human-relevant alternative models will likely reduce the reliance on animal testing and improve the success rate of clinical trials.[3]

References

Performance of BIBOP Ligands in Catalytic Asymmetric Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high efficiency and stereoselectivity in asymmetric catalysis. This guide provides a comparative analysis of the BIBOP (bis(phosphino)biphenyl) family of ligands, particularly MeO-BIBOP, in rhodium-catalyzed asymmetric hydrogenation reactions. The performance is contrasted with other notable chiral phosphine ligands, supported by experimental data to inform catalyst selection and reaction optimization.

The this compound-type ligands, characterized by their P-chiral bisphosphorus structure, have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral olefins, particularly N-acetyl enamides, which are key intermediates in the synthesis of chiral amines and amino acids. The electron-rich nature and conformational rigidity of these ligands contribute to high catalytic activity and enantioselectivity.

Comparative Performance of Chiral Ligands

The efficacy of a chiral ligand in asymmetric hydrogenation is typically evaluated based on several key metrics: conversion, enantiomeric excess (ee), and turnover number (TON). The following tables summarize the performance of MeO-BIBOP and other commercially available, widely used chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, α-acetamidocinnamic acid methyl ester.

LigandCatalyst SystemSubstrate/Catalyst RatioConversion (%)Enantiomeric Excess (ee %)Turnover Number (TON)
(R,R)-MeO-BIBOP [Rh(COD)2]BF4200,000:1>9999up to 200,000[1][2]
(R,R)-WingPhos [Rh(COD)2]BF410,000:1>9999up to 10,000
(R)-DTBM-SEGPHOS [Rh(COD)2]BF410,000:1>9998up to 10,000
(R,R)-ArcPhos [Rh(COD)2]BF410,000:1>9999up to 10,000[3][4]

Table 1: Performance comparison of selected chiral phosphine ligands in the asymmetric hydrogenation of α-acetamidocinnamic acid methyl ester. Data is compiled from various sources and represents typical performance under optimized conditions.

Substrate Scope

The versatility of a catalyst system is determined by its ability to accommodate a wide range of substrates. The Rh-MeO-BIBOP system has been shown to be effective for the hydrogenation of various N-acetyl enamides with excellent enantioselectivity.

Substrate (N-acetyl enamide derivative)ProductConversion (%)Enantiomeric Excess (ee %)
Methyl α-acetamidoacrylateN-acetylalanine methyl ester>9999
Methyl (Z)-α-acetamidocinnamateN-acetylphenylalanine methyl ester>9999
Methyl (Z)-α-acetamido-3-methoxycinnamateN-acetyl-3-methoxyphenylalanine methyl ester>9999

Table 2: Substrate scope of the Rh-MeO-BIBOP catalyst in the asymmetric hydrogenation of various N-acetyl enamides.[2]

Experimental Protocols

Reproducibility is a cornerstone of reliable chemical synthesis. The following provides a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of N-acetyl enamides using a this compound-type ligand.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation:

  • Catalyst Precursor Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ and the chiral ligand (e.g., MeO-BIBOP) in a degassed solvent (e.g., methanol) is stirred at room temperature for 30 minutes. The typical ligand-to-metal ratio is approximately 1.1:1.

  • Reaction Setup: The substrate (N-acetyl enamide) is dissolved in the reaction solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (typically 1-10 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature) until the reaction is complete, as monitored by techniques such as TLC or HPLC.

  • Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a rhodium-catalyzed asymmetric hydrogenation experiment.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis p1 Dissolve [Rh(COD)2]BF4 and MeO-BIBOP in degassed solvent p2 Stir for 30 min p1->p2 r2 Transfer catalyst solution p2->r2 r1 Dissolve substrate in solvent in autoclave r1->r2 r3 Purge with H2 and pressurize r2->r3 r4 Stir at constant temperature r3->r4 a1 Remove solvent r4->a1 a2 Purify by chromatography a1->a2 a3 Determine ee by chiral HPLC a2->a3

A typical experimental workflow for asymmetric hydrogenation.

Logical Framework for Ligand Selection

The choice of chiral ligand can depend on several factors, including the substrate, desired efficiency, and cost. The following diagram presents a simplified decision-making process for ligand selection in asymmetric hydrogenation.

ligand_selection start Define Target Chiral Molecule substrate Substrate Class? (e.g., N-acetyl enamide) start->substrate ton High TON Required? (>100,000) substrate->ton Yes alternatives Consider Alternatives: WingPhos, ArcPhos, DTBM-SEGPHOS substrate->alternatives No other_ligands Screen Other Ligand Classes substrate->other_ligands Other ton->alternatives No meo_this compound Select MeO-BIBOP ton->meo_this compound Yes optimize Optimize Reaction Conditions alternatives->optimize meo_this compound->optimize other_ligands->optimize

Decision tree for chiral ligand selection.

References

Safety Operating Guide

Navigating Laboratory Waste: A Guide to the Proper Disposal of "Bibop" and Other Hazardous Materials

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of research and drug development, the term "Bibop" can refer to a range of materials, from specialized containment systems to specific chemical compounds. As there is no single registered chemical substance under this name, this guide provides comprehensive disposal procedures for several possibilities a researcher might encounter: BIBO containment systems, the chemical initiator Enox BIBP , BOPP films, the disinfectant BIB forte eco , and general biohazardous waste . Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.

BIBO (Bag-In-Bag-Out) System Waste Disposal

BIBO systems are containment units designed for the safe handling and disposal of hazardous materials, such as genetically modified organisms or infectious substances.[1] The primary goal of a BIBO system is to create a secure barrier between the contaminated interior and the clean exterior environment, preventing the release of harmful particles during waste management and filter changes.[1]

Procedural Workflow for BIBO Waste Disposal

The process for removing contaminated items (like used filters) from a BIBO unit is a meticulous operation designed to maximize safety.[1]

start Start: Filter Change Required attach Attach a new, sealed disposal bag to the housing's access port. start->attach pull Pull the contaminated item (e.g., filter) into the new disposal bag. attach->pull seal_remove Seal the bag containing the contaminated item and remove it. pull->seal_remove new_filter Attach a new filter, seal the housing, and verify containment. seal_remove->new_filter dispose Dispose of the sealed bag according to institutional biohazardous waste protocols. seal_remove->dispose end End: System is Ready for Use new_filter->end

Caption: Workflow for safe waste removal from a BIBO system.

Disposal of Enox BIBP (Di(tert-butylperoxyisopropyl)benzene)

Enox BIBP is a polymerization initiator classified as a self-reactive organic peroxide, which may cause a fire when heated and causes serious eye irritation.[2] Proper disposal is critical to mitigate these risks.

Safety and Disposal Data for Enox BIBP
Hazard InformationPersonal Protective Equipment (PPE)Disposal Procedure
Signal Word: DangerEye Protection: Safety glasses/gogglesSweep up spilled material and place it into a container for disposal. Avoid generating dust.[2]
Hazard Statements: Hand Protection: Protective glovesThe waste should NOT be confined.[2]
H242: Heating may cause a fire.[2]Protective Clothing: Lab coat/apronFlush the surrounding area with large amounts of water and soap.[2]
H319: Causes serious eye irritation.[2]Dispose of the contents/container in accordance with local, regional, national, and international regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol: Neutralization of Spilled Enox BIBP

In the event of a small spill, the following steps should be taken after donning appropriate PPE:

  • Ignition Source Elimination: Immediately eliminate all sources of ignition, and do not generate flames or sparks.[2]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Sweep up the spilled solid and place it into a designated waste container.[2] Do not confine the waste.[2]

  • Decontamination: Wash the spill area thoroughly with soap and large amounts of water.[2]

  • Disposal: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[2]

Disposal of BOPP (Biaxially Oriented Polypropylene) Film

BOPP film is a polymer material that is generally considered biologically inert and not hazardous under normal conditions.[3][4] However, hazards can arise from molten material or during processes that generate dust or fumes.[3][5]

Handling and Disposal Guidelines for BOPP Film
ConditionHazardProtective MeasuresDisposal Method
Solid State Film edges can be sharp and cause cuts.Use caution when handling.Can typically be disposed of as non-hazardous waste or recycled.[4]
Molten State Contact with molten polymer causes severe burns.[3][5]Wear heat-insulating gloves and eye/face protection.[5]Allow material to cool and solidify before disposing as non-hazardous waste.
Combustion Fire can produce irritating and toxic fumes (CO, CO2).[5]Use appropriate fire-fighting measures (dry chemical, CO2, foam, or water spray).[5]Follow local regulations for disposal of fire-related residues.
Machining Electrostatic charge may accumulate, causing sparks.[5]Take precautionary measures against static discharge.[5]Dispose of dust and shavings as non-hazardous waste.

Disposal of "BIB forte eco" Disinfectant

"BIB forte eco" is a liquid concentrate used for cleaning and disinfecting medical and dental instruments. It is harmful if swallowed and can cause burns.[6]

Disposal Logic for "BIB forte eco"

start Start: 'BIB forte eco' Waste spill Is it a spill or leakage? start->spill container Is the container empty? spill->container No absorb Contain spillage with absorbing material (e.g., sand). spill->absorb Yes rinse Rinse empty container thoroughly before disposing in regular trash or recycling. container->rinse Yes ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. container->ehs No (Unused/Partial) collect Collect absorbed material into a suitable, labeled waste container. absorb->collect collect->ehs

Caption: Decision-making process for the disposal of "BIB forte eco".

General Procedures for Biohazardous Waste Disposal

For laboratories working with biological materials, proper waste segregation and disposal are paramount to protect personnel and the community.[7] Biohazardous waste should never be mixed with chemical or radioactive waste without explicit guidance from EHS.[8][9]

Biohazardous Waste Stream Segregation
Waste TypeDescriptionContainer TypeTreatment and Disposal
Solid, Non-Sharp Waste Gloves, gowns, petri dishes, paper towels contaminated with biohazards.[7][10]Leak-proof bag, often red or orange, labeled with the biohazard symbol, placed in a secondary container.[11]Autoclave to decontaminate, then dispose of in regulated medical waste bins. Bags should be filled no more than 3/4 full.[8][11]
Liquid Waste Bulk quantities of blood, body fluids, culture media.[10]Leak-proof, closable container.[11]Decontaminate via autoclaving or by adding bleach to a final concentration of 10% for at least 30 minutes.[9][11] Some inactivated waste may be eligible for drain disposal with EHS approval.[11]
Sharps Waste Needles, scalpel blades, glass Pasteur pipettes, contaminated broken glass.[11]Puncture-resistant, leak-proof, closable container labeled with the biohazard symbol.[11]Do not recap needles. Close sharps containers when 3/4 full and place them in regulated medical waste bins for pickup.[11]
Pathological Waste Human or animal tissues, organs, anatomical remains.[10]Leak-proof, sealed bags within a properly labeled, durable container.[10]Often requires incineration. Segregate from other waste streams and follow institutional protocols for disposal.

For any uncertainty regarding waste disposal, always consult your institution's Environment, Health and Safety (EHS) office before proceeding.[7]

References

Essential Safety and Handling Guide for BIBOP Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling BIBOP (bis(benzyloxy)biphenyl phosphine) ligands. Given that specific safety data sheets (SDS) for all this compound derivatives may not be readily accessible, this guide is founded on the general principles of handling air-sensitive and potentially hazardous organophosphorus compounds. It is imperative to supplement this information with a substance-specific risk assessment before commencing any laboratory work.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound ligands, as chiral phosphine ligands, are a class of organophosphorus compounds. While specific toxicity data is limited without a formal SDS, compounds in this family are often air-sensitive and can be harmful if inhaled, ingested, or absorbed through the skin. The primary hazards to consider are respiratory irritation, skin irritation, and potential systemic toxicity. Therefore, a stringent PPE protocol is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound Ligands

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact with the ligand, which may cause irritation or be absorbed through the skin.
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect eyes from splashes or aerosols of the ligand or its solutions, preventing potential eye damage.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from spills and splashes. Flame-resistant material is a general precaution.
Respiratory Protection Chemical Fume HoodTo prevent inhalation of any powders or aerosols. This compound ligands should always be handled in a fume hood.

Experimental Protocol: Safe Handling of this compound Ligands

The following procedure outlines the essential steps for safely handling this compound ligands during a typical laboratory experiment, such as setting up a catalytic reaction.

Materials:

  • This compound ligand

  • Inert atmosphere glovebox or Schlenk line

  • Argon or Nitrogen gas (high purity)

  • Anhydrous solvents

  • Appropriate glassware (oven-dried)

  • Syringes and needles

  • Quenching solution (e.g., 10% bleach solution)

  • Waste containers (clearly labeled)

Procedure:

  • Preparation:

    • Ensure all required PPE is worn correctly before entering the laboratory.

    • Conduct all manipulations of solid this compound ligands within an inert atmosphere glovebox to prevent degradation due to air sensitivity.

    • If a glovebox is unavailable, use a Schlenk line and standard air-sensitive techniques.

    • All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere.

  • Handling and Dispensing:

    • Weigh the required amount of the this compound ligand in the glovebox.

    • Dissolve the ligand in an appropriate anhydrous solvent.

    • If using a Schlenk line, transfer the solvent to the flask containing the ligand via a cannula under a positive pressure of inert gas.

  • Reaction Setup:

    • Carry out the reaction in a closed system under an inert atmosphere.

    • Add other reagents to the reaction flask using syringes or a cannula.

  • Post-Reaction:

    • Upon completion, quench the reaction carefully by slowly adding a suitable quenching agent.

    • Allow the reaction mixture to stir for a sufficient time to ensure complete deactivation of any reactive species.

  • Cleanup:

    • Clean all glassware by rinsing with a suitable solvent, followed by the quenching solution, and then washing with detergent and water.

    • Dispose of all waste materials according to the disposal plan outlined below.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is critical to ensure laboratory and environmental safety.

Table 2: Disposal Plan for this compound-Contaminated Materials

Material TypeDisposal Procedure
Contaminated Gloves Remove and place in a designated, sealed waste bag inside the fume hood. Dispose of as hazardous chemical waste.
Used Lab Coat If significantly contaminated, place in a sealed bag for professional laundering or disposal as hazardous waste.
Empty Reagent Bottles Triple rinse with a suitable solvent, deface the label, and dispose of according to institutional guidelines.
Liquid Waste Collect in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
Solid Waste Collect all contaminated solid waste (e.g., filter paper, silica gel) in a designated, sealed hazardous waste container.

Visual Workflow and Process Diagrams

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for the disposal of contaminated materials.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound Ligands cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Prepare to handle this compound Ligand AssessHazards Assess Hazards: - Air-sensitive - Potential Organophosphorus Toxicity - Skin/Eye Irritant Start->AssessHazards HandProtection Hand Protection: Double-glove with Nitrile/Neoprene AssessHazards->HandProtection EyeProtection Eye Protection: Chemical Safety Goggles/Face Shield AssessHazards->EyeProtection BodyProtection Body Protection: Flame-Resistant Lab Coat AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection CheckFit Check PPE Fit and Integrity HandProtection->CheckFit EyeProtection->CheckFit BodyProtection->CheckFit RespiratoryProtection->CheckFit Proceed Proceed with Experiment CheckFit->Proceed

Caption: PPE Selection Workflow for this compound Ligands.

Disposal_Plan_Workflow Disposal Plan for this compound-Contaminated PPE cluster_collection Waste Collection (Inside Fume Hood) cluster_segregation Waste Segregation cluster_final_disposal Final Disposal Start Experiment Complete RemoveGloves Remove Outer Gloves Start->RemoveGloves LiquidWaste Place in Labeled Liquid Hazardous Waste Container Start->LiquidWaste RemoveCoat Remove Lab Coat (if contaminated) RemoveGloves->RemoveCoat SolidWaste Place in Labeled Solid Hazardous Waste Container RemoveGloves->SolidWaste RemoveGoggles Remove Goggles RemoveCoat->RemoveGoggles RemoveCoat->SolidWaste SealContainer Seal Waste Containers SolidWaste->SealContainer LiquidWaste->SealContainer StoreWaste Store in Designated Hazardous Waste Area SealContainer->StoreWaste ArrangePickup Arrange for Professional Disposal StoreWaste->ArrangePickup

Caption: Disposal Plan for Contaminated PPE.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bibop
Reactant of Route 2
Bibop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.